molecular formula C25H25N3O3 B10855051 Engasertib CAS No. 1313439-71-2

Engasertib

Cat. No.: B10855051
CAS No.: 1313439-71-2
M. Wt: 415.5 g/mol
InChI Key: BPHCAPAOSHZYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VAD-044 is an allosteric AKT inhibitor developed by Vaderis Therapeutics AG. It is being investigated for the treatment of Hereditary Hemorrhagic Telangiectasia.
VAD-044 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

CAS No.

1313439-71-2

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

6-[4-(1-amino-3-hydroxycyclobutyl)phenyl]-1-ethyl-7-phenylpyrido[2,3-b][1,4]oxazin-2-one

InChI

InChI=1S/C25H25N3O3/c1-2-28-21-12-20(16-6-4-3-5-7-16)23(27-24(21)31-15-22(28)30)17-8-10-18(11-9-17)25(26)13-19(29)14-25/h3-12,19,29H,2,13-15,26H2,1H3

InChI Key

BPHCAPAOSHZYJY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)COC2=C1C=C(C(=N2)C3=CC=C(C=C3)C4(CC(C4)O)N)C5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

Engasertib's Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Engasertib (ALM301) is a potent and orally bioavailable, allosteric inhibitor with high selectivity for the serine/threonine kinases AKT1 and AKT2. By binding to a unique pocket at the interface of the pleckstrin homology (PH) and kinase domains, this compound stabilizes the inactive "PH-in" conformation of AKT. This prevents its translocation to the cell membrane, a critical step for its activation, thereby inhibiting the downstream signaling cascade that is crucial for cell survival, proliferation, and growth. This guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Allosteric Inhibition of AKT1/2

This compound distinguishes itself from many other AKT inhibitors through its allosteric mechanism of action. Unlike ATP-competitive inhibitors that target the active site of the kinase, this compound binds to an allosteric pocket, which is a site distinct from the active site. This binding event locks AKT in an inactive conformation, preventing the conformational changes necessary for its activation.[1][2]

This allosteric inhibition has two key consequences:

  • Prevention of Membrane Translocation: The stabilization of the "PH-in" conformation sequesters AKT in the cytoplasm, preventing its recruitment to the cell membrane by phosphoinositide 3-kinase (PI3K) products, a prerequisite for its activation.

  • Inhibition of Phosphorylation: By preventing membrane localization, this compound effectively blocks the subsequent phosphorylation of AKT at threonine 308 (T308) by PDK1 and serine 473 (S473) by mTORC2, which are essential for its full activation.[2]

This mode of action avoids the paradoxical hyperphosphorylation of AKT that is often observed with ATP-competitive inhibitors.[2]

Quantitative Data

Kinase Inhibitory Potency and Selectivity

This compound demonstrates potent and selective inhibition of AKT1 and AKT2 over AKT3. The inhibitory activity is summarized in the table below. Furthermore, profiling against a large panel of kinases has demonstrated high selectivity for AKT1/2.[1][2]

TargetIC50 (µM)
AKT10.13[3]
AKT20.09[3]
AKT32.75[3]
p38α>10[2]
PDK1>10[2]

Table 1: In vitro inhibitory potency of this compound against AKT isoforms and key off-target kinases.

In a broad kinase panel screen of over 450 kinases, this compound, at a concentration of 10 µM, showed more than 70% inhibition of only two other kinases, p38α (84% inhibition) and PDK1 (77% inhibition).[2] Follow-up IC50 determination confirmed these to be greater than 10 µM.[2]

Anti-proliferative Activity in Cancer Cell Lines

This compound effectively inhibits the proliferation of various cancer cell lines, with particular sensitivity observed in lines harboring mutations in the PI3K/AKT pathway, such as PIK3CA-mutant MCF-7 breast cancer cells.[1][3]

Cell LineCancer TypeKey MutationsIC50 (µM)
MCF-7Breast CancerPIK3CA2.25[1][3]

Table 2: Anti-proliferative activity of this compound in a representative cancer cell line.

Signaling Pathways

This compound's inhibition of AKT1/2 leads to the modulation of several critical downstream signaling pathways that regulate cell fate.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound's inhibition of AKT directly impacts this pathway.

PI3K_AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation GSK3B GSK-3β AKT->GSK3B Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation FOXO1 FOXO1 AKT->FOXO1 Inhibition This compound This compound This compound->AKT Allosteric Inhibition PDK1 PDK1 PDK1->AKT Phosphorylation (T308) mTORC2 mTORC2 mTORC2->AKT Phosphorylation (S473) Proliferation Cell Proliferation & Survival GSK3B->Proliferation mTORC1->Proliferation Apoptosis Apoptosis FOXO1->Apoptosis

This compound's inhibition of the PI3K/AKT/mTOR signaling pathway.

Downstream of AKT, this compound's effects propagate through several key effectors:

  • Glycogen Synthase Kinase 3β (GSK-3β): AKT normally phosphorylates and inactivates GSK-3β. Inhibition of AKT by this compound leads to the activation of GSK-3β, which can result in the suppression of cell proliferation.[3][4]

  • Mammalian Target of Rapamycin Complex 1 (mTORC1): AKT activates mTORC1, a master regulator of protein synthesis and cell growth. This compound treatment is expected to lead to the downregulation of mTORC1 activity.

  • Forkhead Box O1 (FOXO1): AKT-mediated phosphorylation of FOXO1 leads to its exclusion from the nucleus and inactivation. By inhibiting AKT, this compound can promote the nuclear localization and activation of FOXO1, a transcription factor that can induce apoptosis.

Crosstalk with the RAS/MAPK Pathway

The PI3K/AKT and RAS/MAPK pathways are intricately linked, with significant crosstalk between them. While direct experimental evidence of this compound's effect on the RAS/MAPK pathway is currently limited, the inhibition of a key node like AKT in the PI3K pathway could potentially influence RAS/MAPK signaling. Further research is warranted to elucidate the specific effects of this compound on this interconnected pathway.[5][6]

Experimental Protocols

In Vitro Kinase Assay (Allosteric Inhibition)

This protocol is designed to determine the IC50 value of this compound against full-length AKT isoforms, confirming its allosteric mechanism.

Materials:

  • Recombinant full-length human AKT1, AKT2, and AKT3 enzymes.

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).

  • ATP.

  • Fluorescently labeled peptide substrate (e.g., Crosstide).

  • This compound (serial dilutions).

  • Microplate reader capable of detecting fluorescence polarization.

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and this compound dilutions.

  • Initiate the reaction by adding a solution of ATP. To confirm the allosteric mechanism, the assay can be run at varying ATP concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Read the fluorescence polarization on a microplate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation. The lack of a shift in IC50 values with increasing ATP concentrations confirms an allosteric, non-ATP-competitive mechanism.[4]

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7).

  • Complete cell culture medium.

  • This compound (serial dilutions).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the IC50 value, representing the concentration of this compound that inhibits cell growth by 50%.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the phosphorylation status of AKT and its downstream targets following treatment with this compound.

Materials:

  • Cancer cell lines (e.g., MCF-7).

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies against p-AKT (S473), total AKT, p-GSK-3β (S9), total GSK-3β, p-mTOR, total mTOR, p-FOXO1, total FOXO1, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Treat cells with this compound at various concentrations and for different time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on the phosphorylation of the target proteins.[3][4]

Conclusion

This compound's distinct allosteric mechanism of action, leading to the selective inhibition of AKT1 and AKT2, presents a promising therapeutic strategy for cancers with a dysregulated PI3K/AKT/mTOR pathway. The comprehensive data and methodologies provided in this guide offer a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this novel agent. Further investigation into the interplay with other signaling networks, such as the RAS/MAPK pathway, will continue to refine our understanding of its complete pharmacological profile.

References

An In-depth Technical Guide to the Allosteric Inhibition of AKT1/2 by Engasertib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Engasertib (ALM301), a potent and selective, orally active, allosteric inhibitor of AKT1 and AKT2.

Introduction: The PI3K/AKT Signaling Pathway and Therapeutic Intervention

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of numerous human cancers.[1][2] The serine/threonine kinase AKT (also known as Protein Kinase B or PKB) is a central node in this pathway, existing in three highly homologous isoforms: AKT1, AKT2, and AKT3.[3][4] Its activation promotes tumorigenesis through various mechanisms, including anti-apoptotic effects, cell cycle progression, and angiogenesis.[1]

Given its pivotal role, AKT has emerged as a high-priority target for cancer therapy. Small molecule inhibitors of AKT are broadly classified into two main categories: ATP-competitive inhibitors and allosteric inhibitors.[5][6][7] Allosteric inhibitors offer a distinct mechanism, binding to a site remote from the ATP pocket, typically at the interface between the pleckstrin-homology (PH) and kinase domains.[3][7] This mode of action stabilizes an inactive conformation of the kinase, preventing its recruitment to the plasma membrane and subsequent activation by phosphorylation.[3][7] This approach can lead to higher selectivity and circumvents feedback mechanisms often seen with ATP-competitive drugs.[7]

This compound (also known as ALM301) is a novel, highly specific allosteric inhibitor with potent activity against AKT1 and AKT2, making it a promising candidate for clinical development.[8][9] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, inhibitory potency, and the experimental protocols used for its characterization.

Mechanism of Action: Allosteric Inhibition by this compound

The activation of AKT is a multi-step process. In response to upstream signals, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. The PH domain of AKT binds to PIP3, recruiting the kinase to the membrane.[3][10] This translocation facilitates the phosphorylation of AKT at two key residues: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the hydrophobic motif by mTORC2, leading to its full activation.[10][11]

Allosteric inhibitors like this compound function by preventing this activation cascade.[7] They bind to an allosteric pocket formed at the interface of the PH and kinase domains, locking the enzyme in an inactive, "PH-in" conformation.[3] This stabilization prevents the conformational changes necessary for membrane localization and subsequent phosphorylation, effectively shutting down downstream signaling.[3][7] The requirement of both the PH and kinase domains for inhibitor binding is a distinguishing feature of this class of inhibitors.[3]

cluster_1 Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT_inactive Inactive AKT (PH-in) PIP3->AKT_inactive Recruits to membrane PDK1 PDK1 PDK1->AKT_inactive mTORC2 mTORC2 mTORC2->AKT_inactive AKT_active Active AKT (pT308, pS473) AKT_inactive->AKT_active Phosphorylation This compound This compound Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT_active->Downstream Phosphorylates This compound->AKT_inactive Binds & Stabilizes Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Regulates

Caption: PI3K/AKT signaling and this compound's inhibition point.

cluster_0 ATP-Competitive Inhibition cluster_1 Allosteric Inhibition (this compound) AKT_ATP Active AKT ATP_Site ATP Binding Pocket Inhibitor_ATP ATP-Competitive Inhibitor Inhibitor_ATP->ATP_Site Binds ATP ATP ATP->ATP_Site Blocked AKT_Allo Inactive AKT Allo_Site Allosteric Pocket (PH/Kinase Interface) Membrane Membrane Localization AKT_Allo->Membrane Blocked Inhibitor_Allo This compound Inhibitor_Allo->Allo_Site Binds start A549 Cell Culture implant Subcutaneous Implantation into Mice start->implant growth Tumor Growth to 100-200 mm³ implant->growth randomize Randomize into Treatment Groups growth->randomize treat_vehicle Vehicle Control (p.o.) randomize->treat_vehicle Group 1 treat_drug This compound (p.o.) (10, 30, 100 mg/kg) randomize->treat_drug Groups 2-4 monitor Monitor Tumor Volume & Body Weight treat_vehicle->monitor treat_drug->monitor endpoint Study Endpoint (e.g., Day 21) monitor->endpoint analysis Calculate TGI % & Statistical Analysis endpoint->analysis end Efficacy Data analysis->end

References

Engasertib: A Technical Overview of its Role in the Inhibition of Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Engasertib (formerly NVP-BKM120) is a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has shown significant promise in preclinical and clinical studies for the treatment of various cancers. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a crucial role in cell proliferation, growth, survival, and metabolism.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on cancer cell proliferation supported by quantitative preclinical data, and detailed protocols for key experimental assays used in its evaluation.

Introduction to this compound and its Target Pathway

This compound is a highly specific inhibitor of the three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[4] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of AKT and preventing its phosphorylation and subsequent activation.[5][6] The primary target of this compound is the PI3K/AKT/mTOR pathway, a critical signaling cascade that, when aberrantly activated, drives tumorigenesis.[1][2] Dysregulation of this pathway can occur through various mechanisms, including mutations in PIK3CA, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases.[3]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes fundamental to cancer development.[3] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, including mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating S6K and 4E-BP1. AKT also promotes cell survival by inhibiting pro-apoptotic proteins.[2]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates This compound This compound This compound->AKT Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates PDK1 PDK1 PDK1->AKT Phosphorylates Downstream Cell Proliferation, Growth, Survival mTORC1->Downstream Promotes MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate 24h A->B C Add this compound (serial dilutions) B->C D Incubate 72h C->D E Add MTT solution D->E F Incubate 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE (Separation) B->C D PVDF Membrane Transfer C->D E Blocking (5% Milk/BSA) D->E F Primary Antibody (e.g., p-AKT, AKT) E->F G Secondary Antibody (HRP-conjugated) F->G H ECL Detection & Imaging G->H

References

Preclinical Profile of Engasertib: An In-Depth Technical Guide for Cancer Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

November 7, 2025

Executive Summary

Engasertib (formerly NVP-LXS128, also known as ALM301) is a potent and highly specific, orally active inhibitor of the serine/threonine kinase AKT (Protein Kinase B). This document provides a comprehensive overview of the preclinical data for this compound in the context of oncology. It is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its preclinical evaluation. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a critical role in cell growth, proliferation, survival, and metabolism.[1] AKT is a central node in this cascade, and its hyperactivation, through various genetic alterations such as mutations in PIK3CA, loss of the tumor suppressor PTEN, or activating mutations in AKT itself, is a key driver of tumorigenesis and therapeutic resistance.[1] this compound has been developed to specifically target AKT, thereby inhibiting downstream signaling and exerting anti-tumor effects.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domain of all three AKT isoforms (AKT1, AKT2, and AKT3). By binding to the ATP-binding pocket, this compound prevents the phosphorylation and subsequent activation of AKT.[2] This blockade of AKT signaling leads to the reduced phosphorylation of numerous downstream effector proteins involved in cell cycle progression and survival. Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of key AKT substrates such as GSK3β and PRAS40.[1][3]

Signaling Pathway

The following diagram illustrates the central role of AKT in the PI3K signaling pathway and the point of intervention for this compound.

Engasertib_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT p (Thr308) mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO Survival Survival AKT->Survival This compound This compound This compound->AKT Proliferation Proliferation mTORC1->Proliferation CellCycle Cell Cycle Progression GSK3b->CellCycle Apoptosis Apoptosis FOXO->Apoptosis

Caption: this compound inhibits AKT activation and downstream signaling.

Quantitative In Vitro Data

This compound has demonstrated potent inhibitory activity against AKT isoforms and has shown significant anti-proliferative effects across a range of cancer cell lines.

Table 1: this compound Kinase Inhibition
TargetIC50 (µM)
AKT10.13
AKT20.09
AKT32.75
Data sourced from MedchemExpress.[3]
Table 2: this compound In Vitro Cell Proliferation Inhibition
Cell LineCancer TypeKey Mutation(s)IC50 (µM)
MCF-7Breast CancerPIK3CA2.25
Data sourced from MedchemExpress.[3]

Quantitative In Vivo Data

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound as both a monotherapy and in combination with other anti-cancer agents.

Table 3: this compound Monotherapy Tumor Growth Inhibition in Xenograft Models
Dose (mg/kg, p.o.)Tumor Growth Inhibition (TGI)
1023%
3031%
10041%
Data sourced from MedchemExpress.[3]
Table 4: this compound Combination Therapy in Xenograft Models
This compound Dose (mg/kg, p.o., q.d.)Combination Agent (Dose, Route, Schedule)Tumor Regression
3Tamoxifen (5 mg/kg, q.d.)57%
10Tamoxifen (5 mg/kg, q.d.)50%
Data sourced from MedchemExpress.[3]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay

A common method to assess the effect of this compound on cancer cell proliferation is the MTT or MTS assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.001-10 µM) or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 72 hours).

  • Reagent Addition:

    • For MTT assay: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C. The resulting formazan crystals are then dissolved in 100 µL of solubilization solution (e.g., DMSO).

    • For MTS assay: 20 µL of MTS reagent is added to each well and incubated for 1-4 hours at 37°C.

  • Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

Western blotting is used to assess the phosphorylation status of AKT and its downstream targets.

Protocol:

  • Cell Lysis: Cells treated with this compound or vehicle are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., phospho-AKT (Ser473), total AKT, phospho-GSK3β, total GSK3β, and a loading control like β-actin or GAPDH) at the manufacturer's recommended dilutions.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

Xenograft models are crucial for evaluating the in vivo anti-tumor activity of this compound.

Protocol:

  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered orally (p.o.) daily (q.d.) at specified doses (e.g., 10, 30, 100 mg/kg). The control group receives the vehicle solution. For combination studies, the second agent is administered according to its established protocol.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²) / 2.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflow: In Vitro IC50 Determination

In_Vitro_IC50_Workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells treat_cells Treat with this compound (dose-response) seed_cells->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT, MTS) incubate->add_reagent measure Measure Absorbance/ Fluorescence add_reagent->measure analyze Calculate % Viability and IC50 measure->analyze end End analyze->end

Caption: Workflow for determining the in vitro IC50 of this compound.

Logical Relationship: Rationale for Combination Therapy

Combination_Therapy_Rationale This compound This compound AKT_inhibition AKT Inhibition This compound->AKT_inhibition Synergistic_Effect Synergistic or Additive Anti-Tumor Effect AKT_inhibition->Synergistic_Effect Other_Agent Other Anti-Cancer Agent (e.g., Tamoxifen) Other_Pathway Inhibition of a Parallel/Upstream Pathway Other_Agent->Other_Pathway Other_Pathway->Synergistic_Effect

Caption: Rationale for combining this compound with other agents.

Conclusion

The preclinical data for this compound strongly support its continued development as a targeted therapy for cancers with a dysregulated PI3K/AKT/mTOR pathway. Its high specificity for AKT, coupled with demonstrated in vitro and in vivo efficacy, both as a single agent and in combination, highlights its potential to be a valuable addition to the oncologist's armamentarium. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential across a broader range of malignancies and in various combination regimens. This technical guide provides a solid foundation of the existing preclinical knowledge on this compound for the scientific community.

References

Methodological & Application

Engasertib (ALM301) In Vitro Assay Protocols: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Engasertib (also known as ALM301) is a potent and selective, orally active, allosteric inhibitor of AKT1 and AKT2 kinases.[1][2] The serine/threonine kinase AKT is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various human cancers, playing a crucial role in cell proliferation, survival, and metabolism.[2][3] this compound binds to an allosteric pocket formed by the PH and catalytic domains of AKT, leading to the inhibition of its kinase activity.[2] This application note provides detailed protocols for key in vitro assays to characterize the activity of this compound, including biochemical kinase inhibition assays, cell-based assessment of AKT pathway modulation, and cell viability assays.

Mechanism of Action

This compound selectively inhibits AKT1 and AKT2 isoforms, with significantly less activity against AKT3. This inhibition prevents the phosphorylation of downstream AKT substrates, such as Glycogen Synthase Kinase 3 Beta (GSK3β), thereby modulating critical cellular processes and leading to the suppression of tumor cell proliferation and growth.[2]

Data Summary

Biochemical Potency of this compound (ALM301)
TargetIC50 (µM)Assay TypeReference
AKT10.13Biochemical Kinase Assay
AKT20.09Biochemical Kinase Assay
AKT32.75Biochemical Kinase Assay
Cellular Activity of this compound (ALM301)
Cell LineIC50 (µM)Assay TypeNotesReference
MCF-72.25Cell Proliferation AssayPI3KCA-mutant breast cancer cell line[1]

Signaling Pathway and Experimental Workflow

Engasertib_Pathway cluster_0 PI3K/AKT Signaling Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT1/2 PIP3->AKT recruits pAKT p-AKT (Active) PDK1->pAKT phosphorylates (T308) mTORC2 mTORC2 mTORC2->pAKT phosphorylates (S473) GSK3b GSK3β pAKT->GSK3b phosphorylates Proliferation Cell Proliferation & Survival pAKT->Proliferation pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b This compound This compound (ALM301) This compound->AKT allosterically inhibits

Caption: this compound's mechanism of action in the PI3K/AKT pathway.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_this compound Prepare this compound Stock (e.g., in DMSO) biochemical Biochemical Kinase Assay (e.g., FP or ADP-Glo) prep_this compound->biochemical western Western Blot Analysis (p-AKT, p-GSK3β) prep_this compound->western viability Cell Viability Assay (e.g., MTT) prep_this compound->viability prep_cells Culture Cancer Cell Lines (e.g., MCF-7) prep_cells->western prep_cells->viability ic50_biochem Calculate Biochemical IC50 biochemical->ic50_biochem protein_quant Quantify Protein Phosphorylation western->protein_quant ic50_cell Calculate Cellular IC50 viability->ic50_cell

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Biochemical AKT Kinase Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from established fluorescence polarization (FP) kinase assay principles and is suitable for determining the IC50 of this compound against purified AKT isoforms.[4]

Materials:

  • Purified, full-length active AKT1, AKT2, and AKT3 enzymes

  • Fluorescently labeled peptide substrate (e.g., FAM-Crosstide)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

  • ATP solution

  • This compound (ALM301)

  • 384-well, low-volume, black plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations (e.g., 10 µM to 0.001 µM).

  • Assay Plate Setup: To each well of a 384-well plate, add 5 µL of the diluted this compound solution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Enzyme Addition: Add 5 µL of AKT enzyme solution (at a pre-determined optimal concentration) to each well, except for the "no enzyme" controls. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (containing the fluorescent peptide and ATP at their Km concentrations) to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination & Detection: Stop the reaction by adding a stop/detection reagent (e.g., a solution containing EDTA and a phosphospecific antibody or IMAP beads).[4]

  • Signal Reading: Incubate as required by the detection reagent manufacturer, then read the plate on a fluorescence polarization reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blot for Phospho-AKT and Phospho-GSK3β

This protocol allows for the qualitative and semi-quantitative assessment of this compound's effect on the AKT signaling pathway in a cellular context.[5]

Materials:

  • MCF-7 cells (or other relevant cancer cell lines)

  • Cell culture medium and supplements

  • This compound (ALM301)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 1, 6, 24, or 48 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total proteins and the loading control.

  • Analysis: Densitometrically quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][6] This assay can be used to determine the IC50 of this compound in cancer cell lines.

Materials:

  • MCF-7 cells (or other cancer cell lines)

  • 96-well cell culture plates

  • Cell culture medium

  • This compound (ALM301)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow the cells to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) in fresh medium. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound (ALM301). These assays are fundamental for understanding its biochemical potency, its mechanism of action within cellular signaling pathways, and its anti-proliferative effects on cancer cells. Consistent application of these methods will enable researchers to generate reliable and reproducible data, facilitating further preclinical and clinical development of this promising AKT inhibitor.

References

Application Notes and Protocols for Engasertib Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Engasertib (formerly ALM301) is a potent and selective, allosteric inhibitor of AKT1 and AKT2, key nodes in the PI3K/AKT/mTOR signaling pathway.[1] Dysregulation of this pathway is a frequent event in a multitude of human cancers, contributing to increased cell proliferation, survival, and resistance to therapy.[2][3] this compound has demonstrated preclinical anti-tumor activity by inhibiting AKT phosphorylation and modulating downstream signaling, leading to the suppression of cancer cell growth.[1][4] These application notes provide a summary of this compound's activity and detailed protocols for its use in treating cancer cell lines.

Mechanism of Action

This compound selectively inhibits the activity of AKT1 and AKT2 isoforms, with a lower potency against AKT3.[4][5] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival.[2][3] Upon activation by upstream signals, such as growth factors, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation. Activated AKT then phosphorylates a variety of downstream substrates, promoting cell growth and survival while inhibiting apoptosis.[3] By inhibiting AKT, this compound effectively blocks these downstream effects, making it a promising therapeutic agent for cancers with an overactive PI3K/AKT/mTOR pathway.

Engasertib_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates AKT AKT PIP3->AKT activates pAKT p-AKT (Active) AKT->pAKT phosphorylation This compound This compound Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream This compound->pAKT inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Data Presentation

This compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound.

Target/Cell LineIC50 (µM)Notes
Enzymatic Assay
AKT10.125 - 0.13[1][4]
AKT20.095[1][4]
AKT32.75[4][5]
Cell-Based Assay
MCF-7 (Breast Cancer)2.25PIK3CA mutant cell line.[1][4]

It is recommended that researchers determine the IC50 of this compound in their specific cancer cell lines of interest to establish optimal working concentrations for subsequent experiments.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Cell_Viability_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 cluster_3 Analysis A Seed cells in 96-well plate B Treat cells with varying concentrations of this compound A->B C Add MTT reagent and incubate B->C D Add solubilization solution C->D E Measure absorbance at 570 nm D->E F Calculate IC50 E->F

Caption: Workflow for the cell viability (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. It is crucial to include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for 72 hours at 37°C.[4]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, protected from light.

    • Visually confirm the formation of purple formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis for AKT Pathway Inhibition

This protocol is to assess the effect of this compound on the phosphorylation status of AKT and its downstream targets.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-GSK3β, anti-total GSK3β, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentration (e.g., 1 µM) for various time points (e.g., 1, 6, 24, 48 hours).[4] Include a vehicle control.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is to quantify the induction of apoptosis by this compound.

Apoptosis_Assay_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis A Treat cells with This compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the apoptosis assay.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Four populations of cells can be distinguished:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

    • Quantify the percentage of cells in each quadrant.

Conclusion

This compound is a valuable research tool for investigating the role of the PI3K/AKT pathway in cancer. The protocols provided here offer a framework for characterizing the effects of this compound on cancer cell lines. Researchers are encouraged to optimize these protocols for their specific experimental systems to obtain robust and reproducible data. The ability of this compound to inhibit cell proliferation and induce apoptosis highlights its potential as an anti-cancer agent, warranting further investigation in preclinical and clinical settings.

References

Application Notes and Protocols: Detection of pAKT (Ser473) Inhibition by Engasertib using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Engasertib (ALM301) is a potent and selective allosteric inhibitor of AKT1 and AKT2.[1] The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4] Dysregulation of this pathway is a common feature in many cancers, making AKT a key target for therapeutic intervention.[2][5] this compound inhibits the phosphorylation of AKT, thereby blocking downstream signaling.[1] This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation status of AKT at serine 473 (pAKT Ser473) in cancer cells following treatment with this compound.

Signaling Pathway Overview

The PI3K/AKT pathway is activated by various growth factors and cytokines.[3] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 recruits AKT to the plasma membrane, where it is phosphorylated at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[5][6] Full activation of AKT requires phosphorylation at both sites.[4] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[2][5] this compound, as an allosteric inhibitor, prevents the conformational changes necessary for AKT phosphorylation and activation.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT_mem AKT PIP3->AKT_mem Recruits pAKT pAKT (Active) AKT_mem->pAKT PDK1 PDK1 PDK1->AKT_mem Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT_mem Phosphorylates (Ser473) Downstream Downstream Effectors pAKT->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound This compound->pAKT Inhibits Activation GrowthFactor Growth Factor GrowthFactor->RTK Binds

PI3K/AKT Signaling Pathway and this compound Inhibition.

Experimental Protocol

This protocol is optimized for assessing pAKT levels in a human cancer cell line, such as MCF-7 (breast cancer), known to have a constitutively active PI3K/AKT pathway.

Materials and Reagents
  • Cell Line: MCF-7 or other relevant cancer cell line

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound: Stock solution in DMSO

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7] It is crucial to include phosphatase inhibitors to prevent dephosphorylation of target proteins during sample preparation.[8][9]

  • Protein Assay Reagent: BCA or Bradford assay kit

  • SDS-PAGE Gels: 4-12% Bis-Tris gels

  • Transfer Buffer: Standard Tris-Glycine transfer buffer

  • Membranes: PVDF or nitrocellulose membranes

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10] Milk should be avoided as a blocking agent due to the presence of phosphoprotein casein, which can increase background.[10]

  • Primary Antibodies:

    • Rabbit anti-phospho-AKT (Ser473) antibody

    • Rabbit anti-total AKT antibody

    • Mouse anti-GAPDH or β-actin antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate: ECL substrate

  • Imaging System: Chemiluminescence detection system

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed Cells B Treat with this compound (e.g., 0, 0.1, 1, 10 µM for 24h) A->B C Cell Lysis (with phosphatase inhibitors) B->C D Protein Quantification (BCA/Bradford Assay) C->D E Prepare Samples for Loading (Laemmli buffer) D->E F SDS-PAGE E->F G Protein Transfer (to PVDF membrane) F->G H Blocking (5% BSA in TBST) G->H I Primary Antibody Incubation (anti-pAKT, anti-total AKT, anti-GAPDH) H->I J Secondary Antibody Incubation (HRP-conjugated) I->J K Detection (ECL Substrate & Imaging) J->K L Densitometry Analysis K->L M Normalize pAKT to Total AKT L->M

Western Blot Experimental Workflow.
Step-by-Step Protocol

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time, such as 24 hours.[11][12] The optimal treatment time may vary and should be determined empirically; time-course experiments are recommended.[7][13]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.[14]

    • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[7]

    • Scrape the cells and collect the lysate. Keep samples on ice to minimize phosphatase activity.[7]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and heating.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

    • Incubate the membrane with the primary antibody against pAKT (Ser473) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[11][14]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (e.g., at a 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing:

    • To normalize the pAKT signal, the membrane should be stripped and reprobed for total AKT and a loading control like GAPDH or β-actin.

    • Incubate the membrane in a stripping buffer, wash thoroughly, and then re-block before incubating with the primary antibody for total AKT.

    • Repeat the secondary antibody and detection steps.

    • Repeat the stripping and reprobing process for the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for pAKT, total AKT, and the loading control using densitometry software.

    • Normalize the pAKT signal to the total AKT signal for each condition to determine the relative level of AKT phosphorylation.

Data Presentation

The following table presents illustrative data demonstrating the dose-dependent effect of this compound on pAKT (Ser473) levels in MCF-7 cells after 24 hours of treatment.

This compound (µM)pAKT (Ser473) IntensityTotal AKT IntensityLoading Control (GAPDH) IntensityNormalized pAKT/Total AKT Ratio% Inhibition of pAKT
0 (Vehicle)1.001.021.000.980%
0.10.721.010.990.7127.5%
10.350.991.010.3564.3%
100.081.031.000.0891.8%

Note: Data are representative and normalized to the vehicle control.

Troubleshooting

  • Weak or No Signal: Ensure the use of fresh phosphatase inhibitors during lysis.[8] Verify that the primary antibody is specific for the phosphorylated epitope.[7] Consider using a more sensitive ECL substrate.

  • High Background: Use BSA instead of milk for blocking.[10] Ensure adequate washing steps. Optimize primary and secondary antibody concentrations.

  • Inconsistent Results: Ensure equal protein loading by carefully quantifying protein concentrations and using a reliable loading control. Maintain consistent incubation times and temperatures.

Conclusion

This application note provides a comprehensive protocol for the Western blot analysis of pAKT (Ser473) in response to this compound treatment. Adherence to this protocol, particularly the inclusion of phosphatase inhibitors and the use of appropriate blocking agents, will enable researchers to reliably assess the inhibitory activity of this compound on the PI3K/AKT signaling pathway. This assay is a fundamental tool for characterizing the mechanism of action of AKT inhibitors in preclinical drug development.

References

Application Notes and Protocols for Cell Viability Assays with Engasertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Engasertib (also known as ALM301) is a potent and selective, allosteric inhibitor of AKT1 and AKT2, key nodes in the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and Alamar Blue assays.

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The Alamar Blue assay utilizes the reduction of resazurin, a blue and non-fluorescent compound, to the pink and highly fluorescent resorufin by viable cells. Both assays provide a quantitative measure of cell viability and are amenable to high-throughput screening.

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects by inhibiting the kinase activity of AKT1 and AKT2. In the PI3K/AKT pathway, upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), activate phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including AKT and its upstream activator PDK1. This co-localization at the plasma membrane leads to the phosphorylation and subsequent activation of AKT. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation. This compound, by inhibiting AKT, blocks these downstream signaling events, leading to a reduction in cell viability.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) AKT->Downstream This compound This compound This compound->AKT Inhibits

Figure 1. PI3K/AKT Signaling Pathway and Mechanism of this compound Inhibition.

Data Presentation

The following tables summarize the inhibitory activity of this compound against AKT isoforms and its effect on the viability of a cancer cell line.

Table 1: Inhibitory Activity of this compound against AKT Isoforms

TargetIC50 (µM)
AKT10.13
AKT20.09
AKT32.75
Data from MedchemExpress.[2]

Table 2: Effect of this compound on Cancer Cell Viability

Cell LineCancer TypeAssayIC50 (µM)
MCF-7Breast CancerNot Specified2.25
Data from ProbeChem.[1]

Experimental Protocols

The following are detailed protocols for performing MTT and Alamar Blue cell viability assays with this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition CellSeeding 1. Seed Cells in 96-well Plate DrugPrep 2. Prepare this compound Serial Dilutions Treatment 3. Treat Cells with This compound DrugPrep->Treatment Incubation 4. Incubate for 48-72 hours Treatment->Incubation AddReagent 5. Add MTT or Alamar Blue Reagent Incubation->AddReagent IncubateReagent 6. Incubate AddReagent->IncubateReagent Readout 7. Measure Absorbance or Fluorescence IncubateReagent->Readout

Figure 2. General workflow for cell viability assays with this compound.

MTT Assay Protocol

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT reagent to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[3]

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution to each well.[3]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Alamar Blue Assay Protocol

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well black-walled, clear-bottom tissue culture plates

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Alamar Blue reagent

  • Phosphate-buffered saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader capable of measuring fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm)

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, using black-walled plates to minimize background fluorescence.

  • This compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • Alamar Blue Addition and Incubation:

    • After the treatment period, add Alamar Blue reagent to each well, typically at 10% of the culture volume (e.g., 10 µL for a 100 µL culture).[4]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[4][5] Incubation time may need to be optimized depending on the cell type and density.

  • Data Acquisition:

    • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[4]

    • Alternatively, measure absorbance at 570 nm and a reference wavelength of 600 nm.[4]

Data Analysis

For both assays, cell viability is typically expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of this compound that inhibits cell viability by 50%, can be calculated by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The MTT and Alamar Blue assays are robust and reliable methods for determining the effect of this compound on the viability of cancer cells. These protocols provide a framework for researchers to assess the in vitro efficacy of this promising AKT inhibitor and to further investigate its potential as a cancer therapeutic. Careful optimization of cell seeding density and incubation times is recommended for each specific cell line to ensure accurate and reproducible results.

References

How to prepare Engasertib stock solution for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Engasertib

Topic: Preparation of this compound Stock Solution for Experiments Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (also known as ALM301) is a potent and selective, orally active, allosteric inhibitor of AKT1 and AKT2 kinases.[1][2][3] It demonstrates efficacy by inhibiting AKT phosphorylation, thereby modulating downstream signaling pathways crucial for cell proliferation and survival.[1] Due to its role in the PI3K/AKT/mTOR pathway, a frequently dysregulated cascade in cancer, this compound is a valuable tool for oncology research.[4] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for preparing this compound solutions for both in vitro and in vivo applications.

Physicochemical and Quantitative Data

The following table summarizes the key properties of this compound.

PropertyValueCitation(s)
Synonyms ALM301, VAD044[3][5]
CAS Number 1313439-71-2[1][5]
Molecular Formula C₂₅H₂₅N₃O₃[1][5]
Molecular Weight 415.48 g/mol [1][6]
Appearance Off-white to light yellow solid[1]
Solubility (in DMSO) ≥ 50 mg/mL (approx. 120.34 mM)[1]
Storage (Powder) 3 years at -20°C; 2 years at 4°C[1]
Storage (in Solvent) 6 months at -80°C; 1 month at -20°C[1]

This compound Signaling Pathway

This compound targets the AKT kinases, central nodes in the PI3K/AKT/mTOR signaling pathway. This pathway is initiated by the activation of Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which recruits AKT to the cell membrane for its activation.[4][7] this compound allosterically inhibits AKT1/2, preventing the phosphorylation of its downstream targets and thereby blocking signals that promote cell growth, proliferation, and survival.[1][3]

Engasertib_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes This compound This compound This compound->AKT Inhibits

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), which is suitable for most cell culture-based assays.

Materials:

  • This compound powder (CAS: 1313439-71-2)

  • Anhydrous/spectroscopic grade DMSO (newly opened recommended)[1]

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Determine Required Mass: Calculate the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = Desired Volume (mL) × 10 (mM) × Molecular Weight (415.48 g/mol ) / 1000

    • Example for 1 mL: Mass = 1 mL × 10 mM × 415.48 / 1000 = 4.155 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Solubilization: Add the corresponding volume of high-quality DMSO to the vial. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly. If the powder does not dissolve completely, use an ultrasonic water bath to facilitate dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

    • Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[1]

Working Dilutions: For cell-based assays, the 10 mM DMSO stock solution should be serially diluted in sterile cell culture medium to the final desired experimental concentrations (e.g., 0.001-10 µM).[1] Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Stock_Solution_Workflow start Start calculate 1. Calculate Mass of this compound Powder start->calculate weigh 2. Weigh Powder on Analytical Balance calculate->weigh add_dmso 3. Add Anhydrous DMSO to Powder weigh->add_dmso dissolve 4. Vortex & Sonicate Until Fully Dissolved add_dmso->dissolve check_sol Clear Solution? dissolve->check_sol check_sol->dissolve No aliquot 5. Aliquot into Single-Use Tubes check_sol->aliquot Yes store 6. Store at -20°C or -80°C aliquot->store end_process End store->end_process

Caption: Workflow for preparing an in vitro this compound stock solution.
Protocol 2: Preparation of this compound Formulation for In Vivo Use

For animal studies, this compound needs to be formulated in a vehicle suitable for oral administration. Below are two common protocols. The final concentration should be prepared such that the desired dose (e.g., 3-100 mg/kg) can be administered in a reasonable volume.[1]

Option A: PEG300/Tween-80 Formulation [1]

Vehicle Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Procedure:

  • Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add the PEG300 and mix thoroughly.

  • Add the Tween-80 and mix until the solution is homogeneous.

  • Finally, add the saline to reach the final volume and mix well.

    • Example for 1 mL of a 2.5 mg/mL solution: Add 100 µL of a 25 mg/mL this compound/DMSO stock to 400 µL of PEG300. Mix. Add 50 µL of Tween-80. Mix. Add 450 µL of saline. The final solution will have a solubility of at least 2.5 mg/mL.[1]

Option B: Corn Oil Formulation [1]

Vehicle Composition:

  • 10% DMSO

  • 90% Corn Oil

Procedure:

  • Dissolve the required amount of this compound in DMSO first.

  • Add the corn oil to the DMSO solution.

  • Vortex or sonicate until a clear, uniform suspension or solution is achieved. The solubility in this vehicle is at least 2.5 mg/mL.[1]

Important Considerations for In Vivo Formulations:

  • Always prepare fresh on the day of dosing.

  • The stability of these formulations for long-term storage is not well-characterized.

  • Administer via the appropriate route as specified in the experimental design (e.g., oral gavage).[1]

References

Engasertib: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Engasertib (also known as ALM301) is a potent and highly specific, orally active inhibitor of AKT1 and AKT2 kinases.[1][2] It plays a crucial role in cell signaling pathways related to proliferation, survival, and metabolism. This document provides detailed application notes and protocols for the use of this compound in research settings, with a focus on its solubility in Dimethyl Sulfoxide (DMSO) and cell culture media, as well as its mechanism of action.

Solubility Data

SolventSolubilityMolar ConcentrationMethod
DMSO 125 mg/mL279.06 mMUltrasonic and warming and heat to 60°C

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

This compound exerts its biological effects by inhibiting the phosphorylation of AKT, a key node in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and other diseases, leading to uncontrolled cell growth and survival. By blocking AKT, this compound effectively modulates downstream signaling, inhibiting cell proliferation and promoting apoptosis in sensitive cancer cell lines.[2][3]

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->AKT Inhibits

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is approximately 415.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.155 mg of this compound.

  • Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 4.155 mg of this compound.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming (up to 60°C) and/or sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage.

Preparation of Working Solutions in Cell Culture Media

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with serum)

  • Sterile tubes for dilution

Procedure:

  • Determine the final concentration: Decide on the final concentration of this compound to be used in your experiment. In vitro studies have shown this compound to be effective in the range of 0.001 µM to 10 µM.

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Example Dilution for a 10 µM working solution:

    • Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed complete cell culture medium. This will result in a 10 µM working solution with a final DMSO concentration of 0.1%.

  • Vortex: Gently vortex the working solution to ensure it is well-mixed before adding it to your cell cultures.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Sol Prepare 10 mM This compound Stock in DMSO Working_Sol Prepare Working Solutions in Cell Culture Media Stock_Sol->Working_Sol Treatment Treat Cells with This compound Working Solutions Working_Sol->Treatment Cell_Culture Seed Cells in Culture Plates Cell_Culture->Treatment Incubation Incubate for Desired Time (e.g., 72 hours) Treatment->Incubation Assay Perform Downstream Assays (e.g., Proliferation, Apoptosis, Western Blot) Incubation->Assay

Figure 2: General experimental workflow for in vitro studies using this compound.
In Vitro Cell-Based Assay Protocol

This protocol provides a general guideline for treating adherent cells with this compound.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Multi-well culture plates (e.g., 96-well, 24-well, or 6-well)

  • This compound working solutions

  • Vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO₂.

  • Treatment: The next day, remove the existing medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Return the plates to the incubator and incubate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, perform the desired downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining, caspase activity), or protein analysis (e.g., Western blotting for p-AKT levels).

Safety Precautions

This compound is a bioactive compound. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols: A Preclinical Study Protocol for the Combination of Engasertib and Tamoxifen in ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a preclinical study evaluating the synergistic effects of Engasertib (an AKT inhibitor) and Tamoxifen in Estrogen Receptor-positive (ER+) breast cancer models, particularly those exhibiting resistance to Tamoxifen.

Introduction

Tamoxifen is a cornerstone of endocrine therapy for ER+ breast cancer.[1][2][3] However, a significant number of patients develop resistance, often driven by the activation of alternative signaling pathways, most notably the PI3K/AKT/mTOR pathway.[4][5][6] this compound is a potent and selective inhibitor of AKT1 and AKT2, key nodes in this survival pathway.[7][8] The combination of this compound and Tamoxifen presents a rational therapeutic strategy to overcome Tamoxifen resistance and enhance treatment efficacy. This protocol outlines the preclinical evaluation of this combination therapy.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineReference
IC50 (AKT1)0.13 µMN/A[7]
IC50 (AKT2)0.09 µMN/A[7]
IC50 (AKT3)2.75 µMN/A[7]
EC50 (AKT phosphorylation inhibition)0.47 µMMCF-7[7]
IC50 (Proliferation)2.25 µMMCF-7[8]

Table 2: Preclinical In Vivo Efficacy of this compound and Tamoxifen Combination

Treatment GroupDosageTumor Growth Inhibition (TGI) / RegressionAnimal ModelReference
This compound10 mg/kg23% TGIA549 lung cancer xenograft[7]
This compound30 mg/kg31% TGIA549 lung cancer xenograft[7]
This compound100 mg/kg41% TGIA549 lung cancer xenograft[7]
This compound + Tamoxifen3 mg/kg this compound + 5 mg/kg Tamoxifen57% RegressionNot Specified[7]
This compound + Tamoxifen10 mg/kg this compound + 5 mg/kg Tamoxifen50% RegressionNot Specified[7]

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines:

    • MCF-7 (ER+, Tamoxifen-sensitive)

    • MCF-7/HT (Hydroxytamoxifen-resistant MCF-7)[9]

    • T47D (ER+, Tamoxifen-sensitive)

  • Culture Medium:

    • RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 µg/mL insulin.

  • Reagents:

    • This compound (dissolved in DMSO)

    • 4-Hydroxytamoxifen (4-OHT) (active metabolite of Tamoxifen, dissolved in ethanol)

In Vitro Proliferation Assay
  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well.

  • Treatment: After 24 hours, treat cells with a dose-response matrix of this compound and 4-OHT.

  • Incubation: Incubate for 72 hours.

  • Viability Assessment: Measure cell viability using a resazurin-based assay.

  • Data Analysis: Calculate IC50 values and Combination Index (CI) using CompuSyn software to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis
  • Protein Extraction: Lyse treated cells and quantify protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe membranes with primary antibodies against p-AKT (Ser473), total AKT, p-ERK, total ERK, ERα, and β-actin (loading control), followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Study
  • Animal Model: Use female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 MCF-7 or MCF-7/HT cells in the flank of each mouse. Supplement with a slow-release 17β-estradiol pellet.

  • Treatment Groups: Once tumors reach a volume of 150-200 mm³, randomize mice into the following groups (n=8-10 per group):

    • Vehicle control

    • This compound (e.g., 10 mg/kg, oral gavage, daily)

    • Tamoxifen (e.g., 5 mg/kg, oral gavage, daily)

    • This compound + Tamoxifen

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Analysis: Collect tumors for pharmacodynamic analysis (Western blot, immunohistochemistry).

Visualizations

Signaling Pathways and Mechanisms

Engasertib_Tamoxifen_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_legend Legend RTK RTKs (EGFR, HER2) PI3K PI3K RTK->PI3K ERK ERK RTK->ERK ER_mem Membrane ERα ER_mem->PI3K Non-genomic AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Exp Gene Expression (Proliferation, Survival) mTOR->Gene_Exp ER_nuc Nuclear ERα ERK->ER_nuc Phosphorylation (Ligand-independent activation) ERE ERE ER_nuc->ERE ERE->Gene_Exp This compound This compound This compound->AKT Inhibition Tamoxifen Tamoxifen Tamoxifen->ER_mem Agonist* Tamoxifen->ER_nuc Antagonist l1 *In some resistant contexts, Tamoxifen can act as an agonist.

Caption: Signaling pathways involved in Tamoxifen resistance and points of intervention for this compound and Tamoxifen.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (MCF-7, MCF-7/HT) Prolif_Assay Proliferation Assay (Dose-response matrix) Cell_Culture->Prolif_Assay WB_Analysis Western Blot (p-AKT, p-ERK) Cell_Culture->WB_Analysis Data_Analysis Data Analysis & Interpretation (Synergy, Efficacy, Mechanism) Prolif_Assay->Data_Analysis WB_Analysis->Data_Analysis Xenograft Xenograft Model (Athymic nude mice) Treatment Treatment Groups (Vehicle, Single Agents, Combo) Xenograft->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Tumor collection, PD markers) Monitoring->Endpoint_Analysis Endpoint_Analysis->Data_Analysis

Caption: Overall experimental workflow for the preclinical evaluation of this compound and Tamoxifen combination.

Logical Relationship for Therapeutic Synergy

Synergy_Logic Tam_Resistance Tamoxifen Resistance AKT_Activation PI3K/AKT Pathway Activation Tam_Resistance->AKT_Activation Upregulation of Cell_Survival Cell Proliferation & Survival AKT_Activation->Cell_Survival ER_Signaling ERα Signaling ER_Signaling->Cell_Survival This compound This compound This compound->AKT_Activation Inhibits Synergy Therapeutic Synergy This compound->Synergy Tamoxifen Tamoxifen Tamoxifen->ER_Signaling Inhibits Tamoxifen->Synergy Synergy->Cell_Survival Enhanced Inhibition

Caption: Logical diagram illustrating the rationale for the synergistic combination of this compound and Tamoxifen.

References

Troubleshooting & Optimization

Technical Support Center: Engasertib Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Engasertib in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell viability?

This compound (also known as ALM301) is an orally active and highly specific inhibitor of AKT kinases, particularly AKT1 and AKT2.[1][2][3] It functions by inhibiting the phosphorylation of AKT and modulating downstream signaling pathways involved in cell proliferation and survival.[1] By blocking the PI3K/AKT/mTOR pathway, this compound can inhibit cancer cell proliferation and induce apoptosis, thus reducing cell viability.[1][4]

Q2: I am not seeing the expected decrease in cell viability after this compound treatment. What are the possible reasons?

There are several potential reasons for this observation:

  • Cell Line Sensitivity: The sensitivity of different cancer cell lines to this compound can vary. For instance, cells with a PI3KCA mutation, such as MCF-7, have been shown to be highly sensitive.[1] It is crucial to use a positive control cell line known to be sensitive to this compound.

  • Drug Concentration and Incubation Time: The inhibitory effect of this compound is dose-dependent.[1] Ensure you are using a sufficient concentration and an appropriate incubation time. A 72-hour incubation period has been shown to be effective in inhibiting the proliferation of cancer cells.[1]

  • Acquired Resistance: Prolonged exposure to AKT inhibitors can lead to the development of resistance.[5][6][7] This can occur through various mechanisms, such as mutations in the AKT gene or the activation of parallel signaling pathways.[5][7]

  • Assay-related Issues: The problem might lie with the cell viability assay itself. See the troubleshooting section below for common assay-related problems.

Q3: My cell viability assay results show high variability between replicates. What can I do to improve consistency?

High variability in replicates is a common issue in plate-based assays and can be caused by several factors:[8]

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes for accurate cell number distribution in each well.[8]

  • Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth.[8] To mitigate this, you can fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[8]

  • Pipetting Errors: Be mindful of your pipetting technique to ensure accurate and consistent volumes are added to each well.

  • Incomplete Solubilization: In assays like the MTT assay, incomplete solubilization of formazan crystals can lead to inconsistent readings. Ensure thorough mixing and sufficient incubation time with the solubilization buffer.

Q4: Can this compound interfere with the cell viability assay reagents?

Test compounds, especially colored ones, can sometimes interfere with the absorbance or fluorescence readings of cell viability assays. To check for this, it is recommended to include control wells containing this compound in the cell culture medium but without cells. This will help you determine if the compound itself contributes to the signal.

Troubleshooting Guide

This guide addresses common problems encountered during cell viability assays with this compound.

Problem Possible Cause Recommended Solution
Absorbance/Fluorescence readings are too low Cell seeding density is too low.Optimize the initial cell seeding number for your specific cell line to ensure the final reading falls within the linear range of the assay.[9]
Incubation time with the drug or assay reagent is too short.Increase the incubation time to allow for a sufficient biological response or for the detection reagent to be processed by the cells.
The cells are not proliferating properly.Check the culture conditions (e.g., medium, temperature, CO2 levels) to ensure they are optimal for your cell line.[9]
Absorbance/Fluorescence readings are too high Cell seeding density is too high.Reduce the number of cells seeded per well.
Contamination of the culture with bacteria or yeast.Visually inspect the wells for any signs of contamination before adding the assay reagent. Discard contaminated plates.
High background in "no cell" control wells Contamination of the culture medium.Use fresh, sterile medium and reagents.
Phenol red in the medium can interfere with absorbance readings.Use a phenol red-free medium for the assay.[10]
Inconsistent results across the plate (Edge Effect) Evaporation from the outer wells of the plate.Fill the peripheral wells with sterile water or PBS and do not use them for experimental samples.[8]
Unexpected cell death in control wells Toxicity of the assay reagent (e.g., MTT).Reduce the concentration of the reagent or the incubation time.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is low and non-toxic to the cells (typically ≤ 0.1%).[11]

Experimental Protocols

MTS Cell Viability Assay Protocol

This protocol provides a general guideline for performing an MTS assay. Optimization for specific cell lines and experimental conditions is recommended.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at the desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTS Reagent Addition:

    • Following the treatment period, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time will depend on the cell type and metabolic rate.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Kinase IC50 (µM)
AKT10.13[1]
AKT20.09[1]
AKT32.75[1]
Cell Line IC50 (µM)
MCF-7 (PI3KCA mutant)2.25[3]

Note: IC50 values can vary depending on the experimental conditions and cell line used.

Visualizations

Engasertib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Apoptosis Apoptosis AKT->Apoptosis This compound This compound This compound->AKT Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate (e.g., 72h) treat->incubate2 add_reagent Add MTS/MTT reagent incubate2->add_reagent incubate3 Incubate 1-4h add_reagent->incubate3 read Read absorbance/ fluorescence incubate3->read analyze Analyze data read->analyze end End analyze->end

Caption: Experimental workflow for a cell viability assay.

Troubleshooting_Tree start Unexpected Viability Results check_controls Are controls (untreated, vehicle) behaving as expected? start->check_controls assay_issue Potential Assay Issue check_controls->assay_issue No drug_issue Potential Drug/ Cell Line Issue check_controls->drug_issue Yes check_variability High variability between replicates? assay_issue->check_variability check_drug Is this compound concentration and incubation time adequate? drug_issue->check_drug pipetting_edge Review pipetting technique. Check for edge effects. check_variability->pipetting_edge Yes low_signal Low signal in treated wells? check_variability->low_signal No optimize_assay Optimize cell density and incubation times. low_signal->optimize_assay Yes increase_dose Increase this compound dose/time. Verify drug activity. check_drug->increase_dose No check_resistance Consider cell line sensitivity and potential resistance. check_drug->check_resistance Yes

Caption: Troubleshooting decision tree for viability assays.

References

Optimizing Engasertib concentration to reduce cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Engasertib, a potent and selective AKT inhibitor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges, with a focus on optimizing this compound concentration to reduce cytotoxicity while maintaining on-target efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active and highly specific allosteric inhibitor of AKT1 and AKT2.[1][2] It functions by inhibiting the phosphorylation of AKT, a key protein kinase in the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[3][4] By blocking AKT phosphorylation, this compound disrupts these downstream signaling cascades, leading to an anti-proliferative effect in cancer cells.[4]

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: Based on published data, a concentration range of 0.001 µM to 10 µM is effective for inhibiting the proliferation of various cancer cell lines.[4] For inhibiting AKT phosphorylation specifically, a concentration of 1 µM has been shown to be effective in MCF-7 cells, with an EC50 value of 0.47 µM.[4] However, the optimal concentration is cell-line dependent, and it is highly recommended to perform a dose-response curve to determine the IC50 for your specific cell line.

Q3: How can I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[4]

Q4: What are the known off-target effects of this compound?

A4: While this compound is described as a highly specific AKT1/2 inhibitor with excellent selectivity against a large panel of kinases, specific off-target information is limited in publicly available literature.[2] Off-target effects are a possibility with any small molecule inhibitor and can contribute to unexpected cytotoxicity. If off-target effects are suspected, further investigation through kinase profiling or proteomic approaches may be necessary.

Troubleshooting Guides

Issue 1: Higher than expected cytotoxicity observed at effective concentrations.

Possible Cause 1: Off-target effects.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the lowest effective concentration that achieves the desired level of AKT inhibition while minimizing cytotoxicity. Analyze the steepness of the curve; a very steep curve might indicate off-target toxicity.

    • Use a More Selective Inhibitor (if available): Compare the effects of this compound with another structurally different AKT inhibitor to see if the cytotoxicity is specific to this compound's chemical scaffold.

    • Rescue Experiment: If a specific off-target is suspected, try to rescue the phenotype by overexpressing the off-target protein or activating a parallel pathway.

    • Kinase Profiling: For in-depth analysis, consider performing a kinase selectivity profiling assay to identify potential off-target kinases inhibited by this compound at the concentrations used in your experiments.

Possible Cause 2: Cell line sensitivity.

  • Troubleshooting Steps:

    • Review Cell Line Characteristics: Investigate if your cell line has any known sensitivities or dependencies that might make it particularly vulnerable to AKT inhibition or potential off-target effects.

    • Titrate Serum Concentration: The concentration of fetal bovine serum (FBS) in the culture medium can influence cell health and response to inhibitors. Try performing the assay with different serum concentrations.

    • Test in a Different Cell Line: Compare the cytotoxic profile of this compound in your cell line with a less sensitive cell line to confirm if the effect is cell-type specific.

Issue 2: Inconsistent results between experiments.

Possible Cause 1: Instability of this compound.

  • Troubleshooting Steps:

    • Proper Storage: Ensure that the this compound stock solution is stored correctly at -80°C or -20°C in small aliquots to avoid freeze-thaw cycles.[4]

    • Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment.

    • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound to account for any effects of the solvent.

Possible Cause 2: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Cell Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment, as cell density can affect drug sensitivity.

    • Consistent Incubation Times: Adhere to a strict and consistent incubation time for drug treatment across all experiments.

    • Calibrate Equipment: Regularly calibrate pipettes and other laboratory equipment to ensure accurate and reproducible liquid handling.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/TargetReference
IC50 (AKT1) 0.13 µM (125 nM)N/A[2][4]
IC50 (AKT2) 0.09 µM (95 nM)N/A[2][4]
IC50 (AKT3) 2.75 µMN/A[4]
EC50 (AKT Phosphorylation) 0.47 µMMCF-7[4]
IC50 (Cell Proliferation) 2.25 µMMCF-7 (PIK3CA-mutant)[4]
Effective Concentration Range (Cell Proliferation) 0.001 - 10 µMVarious Cancer Cell Lines[4]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6][7]

Protocol 2: Western Blot for AKT Phosphorylation
  • Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[8][9]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (e.g., Ser473 or Thr308) and total AKT overnight at 4°C with gentle agitation.[8][10]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8][9]

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal to determine the extent of inhibition.

Mandatory Visualizations

PI3K_AKT_Signaling_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates Downstream Targets Downstream Targets AKT->Downstream Targets Activates This compound This compound This compound->AKT Inhibits Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Targets->Cell Survival, Proliferation, Growth

Caption: PI3K/AKT Signaling Pathway and the inhibitory action of this compound.

Optimization_Workflow start Start: Define Experimental Goal dose_response 1. Perform Dose-Response Curve (e.g., 0.001 - 10 µM) start->dose_response viability_assay 2. Assess Cell Viability (e.g., MTT, CellTiter-Glo) dose_response->viability_assay western_blot 3. Analyze Target Inhibition (Western Blot for p-AKT) dose_response->western_blot decision Cytotoxicity Acceptable? viability_assay->decision western_blot->decision optimal_conc Optimal Concentration Identified decision->optimal_conc Yes troubleshoot Troubleshoot Cytotoxicity (See Guide) decision->troubleshoot No end End: Proceed with Experiment optimal_conc->end troubleshoot->dose_response Re-evaluate Concentration

Caption: Workflow for optimizing this compound concentration in vitro.

Troubleshooting_Cytotoxicity start Start: Unexpected Cytotoxicity check_conc 1. Verify this compound Concentration and Stock Solution Integrity start->check_conc dose_response 2. Perform Detailed Dose-Response and Time-Course Analysis check_conc->dose_response target_inhibition 3. Correlate Cytotoxicity with On-Target (p-AKT) Inhibition dose_response->target_inhibition decision_correlation Correlation Observed? target_inhibition->decision_correlation on_target_toxicity On-Target Toxicity Likely decision_correlation->on_target_toxicity Yes off_target_suspected Off-Target Effects Suspected decision_correlation->off_target_suspected No modify_protocol 5. Modify Experimental Protocol (e.g., change media, serum) on_target_toxicity->modify_protocol investigate_off_target 4. Investigate Off-Target Effects (e.g., Kinase Profiling) off_target_suspected->investigate_off_target investigate_off_target->modify_protocol end End: Refined Protocol modify_protocol->end

Caption: Troubleshooting decision tree for unexpected cytotoxicity with this compound.

References

Technical Support Center: Engasertib Acquired Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to Engasertib, a potent and selective allosteric inhibitor of AKT1 and AKT2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ALM301) is an orally active, highly specific allosteric inhibitor of AKT1 and AKT2.[1][2] It functions by inhibiting the phosphorylation of AKT, which in turn modulates downstream signaling pathways involved in cell proliferation, survival, and growth.[1][2] Its high specificity for AKT1/2 makes it a valuable tool for investigating the roles of these isoforms in various cancer types.

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?

Acquired resistance to AKT inhibitors like this compound can arise through several mechanisms. Based on studies of other AKT inhibitors, the most common mechanisms include:

  • Reactivation of the PI3K/AKT/mTOR pathway: This can occur through genetic or epigenetic alterations that bypass the inhibitory effect of this compound.

  • Activation of parallel signaling pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of AKT signaling.

  • Alterations in downstream effectors: Changes in proteins downstream of AKT can lead to the reactivation of pro-survival signals.

  • Increased drug efflux: While not as commonly reported for this class of drugs, overexpression of drug efflux pumps could potentially reduce the intracellular concentration of this compound.

  • Target protein modification: Mutations in the AKT1 or AKT2 proteins could potentially alter the binding site of this compound, reducing its inhibitory activity.

Q3: How can we experimentally confirm that our cell line has developed resistance to this compound?

To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in the suspected resistant cell line to that of the parental, sensitive cell line. A significant rightward shift in the dose-response curve and a higher IC50 value in the long-term treated cells would indicate acquired resistance.

Q4: Are there known mutations in AKT1 or AKT2 that confer resistance to this compound?

Currently, there is limited specific information in the public domain detailing mutations in AKT1 or AKT2 that confer resistance to this compound. However, resistance to other targeted therapies often involves the acquisition of secondary mutations in the drug target that prevent inhibitor binding.[3] Therefore, sequencing the AKT1 and AKT2 genes in your resistant cell lines is a reasonable step to investigate this possibility.

Troubleshooting Guides

Guide 1: Investigating Reactivation of the PI3K/AKT/mTOR Pathway

Issue: Suspected reactivation of the PI3K/AKT/mTOR pathway in this compound-resistant cells.

Troubleshooting Steps:

  • Assess Phosphorylation Status of Key Pathway Components:

    • Method: Perform Western blot analysis on lysates from both parental (sensitive) and resistant cells, treated with and without this compound.

    • Antibodies to Use:

      • Phospho-AKT (Ser473 and Thr308)

      • Total AKT

      • Phospho-PRAS40

      • Phospho-S6 Ribosomal Protein

      • Phospho-4E-BP1

    • Expected Results in Resistant Cells: Maintained or increased phosphorylation of downstream effectors (like S6 and 4E-BP1) despite AKT inhibition by this compound, suggesting pathway reactivation.

  • Sequence Key Genes in the Pathway:

    • Method: Isolate genomic DNA from parental and resistant cells and perform Sanger or next-generation sequencing.

    • Genes to Analyze: PIK3CA, PTEN, TSC1, TSC2.

    • Expected Results in Resistant Cells: Acquisition of activating mutations in PIK3CA or inactivating mutations in the tumor suppressors PTEN, TSC1, or TSC2.[4][5]

Guide 2: Exploring Bypass Signaling Pathway Activation

Issue: Cells may be utilizing alternative signaling pathways to survive this compound treatment.

Troubleshooting Steps:

  • Screen for Receptor Tyrosine Kinase (RTK) Activation:

    • Method: Use a phospho-RTK array to compare the phosphorylation status of multiple RTKs between parental and resistant cells.

    • Potential Upregulated RTKs: EGFR, HER2, HER3, and IGF-1R have been implicated in resistance to PI3K/AKT/mTOR inhibitors.[4][6][7]

    • Confirmation: Validate the findings from the array using Western blotting for specific phospho-RTKs.

  • Investigate MAPK/ERK Pathway Activation:

    • Method: Perform Western blot analysis.

    • Antibodies to Use:

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

    • Expected Results in Resistant Cells: Increased baseline levels of phospho-ERK or induction of phospho-ERK upon this compound treatment.

Quantitative Data Summary

Table 1: IC50 Values for this compound in Sensitive Cancer Cell Lines

Cell LineRelevant MutationThis compound IC50 (µM)Reference
MCF-7PIK3CA Mutant2.25[1]
AKT1Not Specified0.13[1]
AKT2Not Specified0.09[1]
AKT3Not Specified2.75[1]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines
  • Initial Seeding: Plate the parental cancer cell line of interest at a low density.

  • Initial Treatment: Treat the cells with this compound at a concentration equivalent to the IC20 (20% inhibitory concentration) for that cell line.

  • Dose Escalation: Once the cells have repopulated the flask, passage them and increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.

  • Maintenance: Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.

  • Characterization: Regularly assess the IC50 of the evolving cell population to monitor the development of resistance.

  • Clonal Selection: Once a resistant population is established, single-cell cloning can be performed to isolate and characterize individual resistant clones.

Protocol 2: Western Blot Analysis of Signaling Pathways
  • Cell Lysis: Lyse parental and resistant cells, with and without this compound treatment for various time points (e.g., 1, 6, 24 hours), in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: If necessary, the membrane can be stripped of antibodies and re-probed for total protein or loading controls (e.g., β-actin or GAPDH).

Visualizations

Acquired_Resistance_to_this compound cluster_pathway PI3K/AKT/mTOR Pathway cluster_resistance Mechanisms of Acquired Resistance RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PTEN PTEN PIP3->PTEN dephosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT1/2 PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth & Survival mTORC1->Downstream This compound This compound This compound->AKT inhibits Bypass Bypass Pathway (e.g., MAPK/ERK) Bypass->Downstream promotes RTK_up RTK Upregulation (EGFR, HER2) RTK_up->PI3K activates RTK_up->Bypass activates PTEN_loss PTEN Loss of Function PIK3CA_mut PIK3CA Activating Mutation mTORC1_react mTORC1 Reactivation mTORC1_react->Downstream promotes

Caption: Mechanisms of acquired resistance to the AKT inhibitor this compound.

Troubleshooting_Workflow start Decreased this compound Efficacy Observed in Long-Term Cultures confirm_resistance Confirm Resistance: Compare IC50 in Parental vs. Long-Term Treated Cells start->confirm_resistance decision Resistance Confirmed? confirm_resistance->decision pathway_analysis Pathway Analysis: Western Blot for p-AKT, p-S6, etc. pathway_reactivated Pathway Reactivated? pathway_analysis->pathway_reactivated bypass_screen Bypass Pathway Screen: Phospho-RTK Array, p-ERK Western bypass_activated Bypass Pathway Activated? bypass_screen->bypass_activated sequencing Genomic Analysis: Sequence PIK3CA, PTEN, AKT1/2 mutations_found Mutations Found? sequencing->mutations_found decision->pathway_analysis Yes no_resistance Re-evaluate Experimental Conditions (e.g., drug stability) decision->no_resistance No pathway_reactivated->bypass_screen No report_pathway Report Pathway Reactivation as Resistance Mechanism pathway_reactivated->report_pathway Yes bypass_activated->sequencing No report_bypass Report Bypass Activation as Resistance Mechanism bypass_activated->report_bypass Yes no_mutations Explore other mechanisms mutations_found->no_mutations No report_mutation Report Specific Mutation as Resistance Mechanism mutations_found->report_mutation Yes no_pathway_reactivation Explore other mechanisms no_bypass_activation Explore other mechanisms

Caption: Troubleshooting workflow for investigating this compound resistance.

References

Technical Support Center: Engasertib in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Engasertib in prostate cancer models. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the development of resistance and strategies to overcome it.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive, pan-AKT inhibitor. It targets the three isoforms of the AKT kinase (AKT1, 2, and 3), a central node in the PI3K/AKT/mTOR signaling pathway.[1] This pathway is crucial for regulating cell survival, proliferation, growth, and metabolism.[1][2] In many prostate cancers, particularly those with a loss of the tumor suppressor PTEN, this pathway is hyperactivated, promoting uncontrolled cell growth.[3][4] this compound works by binding to the ATP pocket of AKT, inhibiting its kinase activity and blocking downstream signaling.[3]

Q2: My prostate cancer cell line has developed resistance to this compound. What are the common molecular mechanisms?

Acquired resistance to AKT inhibitors like this compound is a significant challenge. Several mechanisms have been identified in preclinical prostate cancer models:

  • Reactivation of Downstream Signaling: The most common mechanism is the restoration of mTOR signaling, which becomes uncoupled from AKT control. This can occur through the loss of negative mTOR regulators.[5]

  • Activation of Bypass Pathways: Cancer cells can activate parallel signaling pathways to circumvent the AKT blockade. These compensatory pathways, such as PIM signaling, can take over the pro-survival functions previously driven by AKT.[6]

  • Crosstalk with Hormone Receptor Signaling: In the context of castration-resistant prostate cancer (CRPC), there is significant crosstalk between the PI3K/AKT pathway and androgen receptor (AR) signaling.[7] Resistance can emerge through the induction of the glucocorticoid receptor (GR), which can bypass the need for AR signaling.[7]

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of survival proteins, such as MCL1, can make cancer cells resistant to the apoptotic effects of this compound.[8]

  • Lineage Plasticity: Prostate cancer cells may undergo a phenotypic shift, for example, from a luminal to a basal-like phenotype. This change can reduce their dependency on the PI3K/AKT pathway, rendering this compound ineffective.[9]

Troubleshooting Guide

Issue: Decreased sensitivity to this compound in my cell culture or xenograft model.

This guide provides a systematic approach to investigating and potentially overcoming acquired resistance to this compound.

Step 1: Confirm Resistance and Characterize the Model
  • Action: Perform a dose-response curve (e.g., using a CellTiter-Glo® assay) to confirm the shift in the IC50 value compared to the parental, sensitive cell line.

  • Rationale: This quantitative step validates the resistance phenotype and provides a baseline for testing new therapeutic strategies.

Step 2: Investigate Molecular Mechanisms of Resistance
  • Action: Use Western blotting to analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR, p-S6K, p-4E-BP1) and potential bypass pathways (e.g., PIM1, STAT3). Also, assess the expression levels of AR and GR.

  • Rationale: This will help determine if resistance is due to pathway reactivation, downstream uncoupling, or activation of compensatory signaling routes. For example, sustained phosphorylation of mTOR targets despite effective AKT inhibition points towards mTOR uncoupling.[5]

Step 3: Implement a Combination Therapy Strategy
  • Action: Based on the findings from Step 2, select a targeted inhibitor for combination studies. Test the synergy between this compound and the selected agent using cell viability assays and calculate combination indices (CI).

  • Rationale: A rationally chosen combination therapy can block both the primary target and the resistance pathway, leading to a synergistic anti-cancer effect.[10][11]

Data on Combination Strategies

The following table summarizes potential combination therapies to overcome resistance to AKT inhibitors in prostate cancer models.

Combination Agent ClassSpecific Drug ExampleRationale for CombinationProstate Cancer ContextSupporting Citation
mTOR Inhibitor Rapamycin / EverolimusTo overcome resistance driven by the uncoupling of mTOR from AKT signaling.PTEN-loss cancers[5]
CDK9 Inhibitor FadraciclibTo indirectly target and reduce levels of the anti-apoptotic protein MCL1.Hormone-therapy resistant[8][10]
PIM Kinase Inhibitor AZD1208To block a key compensatory survival pathway activated in response to AKT inhibition.ATP-competitive AKT inhibitor resistance[6]
Androgen Receptor (AR) Antagonist EnzalutamideTo block the induction of the glucocorticoid receptor (GR) that can mediate resistance.Castration-Resistant (CRPC)[7]
TGF-beta Inhibitor GalunisertibTo reverse lineage plasticity and re-sensitize cells to hormone-pathway targeted therapies.Metastatic CRPC[9]
Chemotherapy DocetaxelTo target residual "persister" cells that survive initial docetaxel treatment via AKT-mediated survival mechanisms.General Prostate Cancer[12]

Experimental Protocols

Protocol: Western Blot for Pathway Analysis
  • Cell Lysis: Treat this compound-sensitive and -resistant prostate cancer cells with the desired concentration of this compound (or combination) for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K, anti-GR, anti-GAPDH).

  • Washing & Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., GAPDH).

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates PTEN PTEN PTEN->AKT Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation PIM PIM Kinase (Bypass Pathway) PIM->Proliferation Compensatory Activation GR Glucocorticoid Receptor (GR) GR->Proliferation Compensatory Activation This compound This compound This compound->AKT Inhibits

Caption: PI3K/AKT pathway and mechanisms of this compound resistance.

Experimental Workflow Diagram

G cluster_strategies Select Rational Combination Strategy start Start: Prostate cancer model shows this compound resistance confirm 1. Confirm Resistance (IC50 Shift Assay) start->confirm investigate 2. Investigate Mechanism (Western Blot, RNA-seq) confirm->investigate mTORi mTOR Inhibitor investigate->mTORi If mTOR reactivated PIMi PIM Inhibitor investigate->PIMi If bypass pathway active ARi AR Antagonist investigate->ARi If GR upregulated Other Other Targeted Agent investigate->Other synergy 3. Test for Synergy (Combination Index Assay) mTORi->synergy PIMi->synergy ARi->synergy Other->synergy invivo 4. In Vivo Validation (Xenograft Model) synergy->invivo end End: Effective combination identified invivo->end

Caption: Workflow for overcoming this compound resistance.

References

Engasertib stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Engasertib. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[1] For longer-term storage, it is advisable to keep it at -20°C.

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare stock solutions in a suitable solvent such as DMSO. Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials. For storage, it is recommended to keep the solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]

Q3: My this compound solution appears to have precipitated. What should I do?

A3: If precipitation or phase separation is observed during the preparation of a working solution, gentle heating and/or sonication can be used to aid dissolution.[2] It is crucial to ensure complete dissolution before use in experiments to guarantee accurate concentration.

Q4: Is this compound light-sensitive?

Q5: For how long is this compound stable in an aqueous solution for cell culture experiments?

A5: For in vitro experiments, it is best practice to prepare fresh working solutions from a frozen stock on the day of use. Long-term storage of this compound in aqueous media is not recommended due to the potential for hydrolysis and degradation, which can affect its activity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker than expected activity in cell-based assays. 1. Degradation of this compound: Improper storage of stock or working solutions. 2. Inaccurate Concentration: Precipitation of the compound during dilution into aqueous media. 3. Cell Line Resistance: The cell line used may not have an activated PI3K/AKT pathway.1. Ensure stock solutions are stored at -80°C and have not exceeded the recommended storage duration. Prepare fresh working solutions for each experiment. 2. Visually inspect the final working solution for any precipitate. If observed, refer to the solubilization protocol. Consider using a vehicle-controlled group to assess the effect of the solvent. 3. Confirm that your cell line has a constitutively active PI3K/AKT pathway (e.g., due to PTEN loss or PIK3CA/AKT mutations) for optimal sensitivity to this compound.
Precipitation of this compound in cell culture media. Low Aqueous Solubility: this compound, like many kinase inhibitors, has limited solubility in aqueous solutions. The final concentration in the media may exceed its solubility limit.1. Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum (typically <0.5%) and is non-toxic to the cells. 2. Prepare intermediate dilutions in a serum-free medium before adding to the final culture medium containing serum. 3. If solubility issues persist, explore the use of formulation aids, but be mindful of their potential effects on the experimental system.
Observed off-target effects. Non-specific Kinase Inhibition: Although this compound is a highly specific AKT inhibitor, cross-reactivity with other kinases is a possibility at higher concentrations.1. Perform dose-response experiments to determine the lowest effective concentration. 2. Use appropriate negative controls, such as a structurally related but inactive compound, if available. 3. Consider using a secondary, structurally different AKT inhibitor to confirm that the observed phenotype is due to AKT inhibition.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Source
Solid Powder-20°C12 Months[1]
4°C6 Months[1]
In Solvent (e.g., DMSO)-80°C6 Months[1][2]
-20°C1 Month[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for long-term storage.

  • Materials:

    • This compound solid powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, tightly sealed vials (amber or wrapped in foil)

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically add the required volume of DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected vials to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: General Guideline for a Stability-Indicating HPLC Method

Note: A specific, validated HPLC method for this compound is not publicly available. The following is a general protocol based on standard practices for small molecule analysis and should be optimized and validated for your specific instrumentation and requirements.

  • Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to assess the purity and stability of this compound.

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase (example):

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions (starting point for optimization):

    • Gradient: 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).

    • Injection Volume: 10 µL

  • Procedure for Forced Degradation Study (to validate the stability-indicating nature of the method):

    • Prepare solutions of this compound in appropriate solvents.

    • Expose the solutions to various stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid powder at 80°C for 48 hours.

      • Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.

    • Analyze the stressed samples by the developed HPLC method alongside a non-degraded control.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Mandatory Visualization

Engasertib_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT (Protein Kinase B) PIP3->AKT recruits PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream This compound This compound This compound->AKT inhibits Response Cell Survival Proliferation Metabolism mTORC1->Response Downstream->Response

Caption: this compound inhibits the PI3K/AKT signaling pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solid This compound (Solid) Stock Stock Solution (in DMSO) Solid->Stock Dissolve Working Working Solution (in Media) Stock->Working Dilute Troubleshoot1 Check Storage & Freshness Stock->Troubleshoot1 Assay Cell-Based Assay Working->Assay Treat Cells Troubleshoot2 Check for Precipitation Working->Troubleshoot2 Data Data Acquisition (e.g., Viability, Western Blot) Assay->Data Troubleshoot3 Verify Pathway Activation Assay->Troubleshoot3 Result Results Data->Result

Caption: A typical experimental workflow for using this compound.

References

Navigating Unexpected Outcomes in Engasertib Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving Engasertib (ALM301), a potent and selective allosteric inhibitor of AKT1 and AKT2. By anticipating and addressing potential challenges, this guide aims to help researchers obtain accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally active, highly specific allosteric inhibitor of AKT kinases. It demonstrates selectivity for AKT1 and AKT2 over AKT3.[1] By binding to an allosteric pocket, this compound locks the kinase in an inactive conformation, thereby inhibiting the phosphorylation of its downstream substrates.[2] This ultimately leads to the suppression of the PI3K/AKT signaling pathway, which is often hyperactivated in cancer.

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound solid powder should be stored at -20°C for up to 12 months and at 4°C for up to 6 months. Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: In which cell lines has this compound shown the most potent anti-proliferative effects?

This compound has demonstrated potent inhibition of cell proliferation in various cancer cell lines. Notably, MCF-7 breast cancer cells, which harbor a PIK3CA mutation, are particularly sensitive to this compound, with a reported IC50 of 2.25 µM.[1][3]

Troubleshooting Guide

This section addresses common unexpected experimental results and provides a systematic approach to troubleshooting.

Issue 1: Lower than Expected Inhibition of Cell Viability

Symptoms:

  • The IC50 value is significantly higher than reported in the literature for the same cell line.

  • Minimal or no reduction in cell viability is observed at expected effective concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
This compound Degradation 1. Verify Storage Conditions: Ensure the compound has been stored correctly (see FAQ Q2).2. Prepare Fresh Solutions: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution from powder.3. Confirm Solvent Quality: Use high-quality, anhydrous DMSO for preparing stock solutions.
Cell Line Characteristics 1. Confirm Cell Line Identity: Use STR profiling to verify the identity of your cell line.2. Assess Passage Number: High-passage number cell lines can exhibit altered phenotypes and drug responses. Use cells within a consistent and low passage range.3. Check for Contamination: Test for mycoplasma contamination, which can affect cell health and drug sensitivity.
Experimental Protocol 1. Optimize Seeding Density: Ensure that cells are in the exponential growth phase at the time of treatment.2. Verify Drug Concentration: Double-check all calculations and dilutions for the preparation of working solutions.3. Assess Assay Endpoint: The timing of the viability assessment is critical. For this compound, a 72-hour incubation period is commonly used.[1] Consider performing a time-course experiment to determine the optimal endpoint for your specific cell line.
Acquired Resistance 1. Investigate Upstream/Downstream Signaling: Use Western blotting to check for compensatory activation of parallel signaling pathways, such as the PIM kinase pathway, which has been implicated in resistance to other AKT inhibitors.[4][5]2. Sequence AKT Gene: While less common for allosteric inhibitors, mutations in the drug-binding site of AKT could confer resistance.
Issue 2: Inconsistent or Non-reproducible Western Blot Results for pAKT

Symptom:

  • High variability in the levels of phosphorylated AKT (pAKT) between replicate experiments.

  • No decrease in pAKT levels despite treatment with this compound at effective concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Lysis Buffer 1. Include Phosphatase and Protease Inhibitors: It is crucial to add phosphatase and protease inhibitors to the lysis buffer immediately before use to prevent dephosphorylation and degradation of proteins.2. Use Appropriate Detergents: Ensure the lysis buffer contains sufficient detergent (e.g., RIPA buffer) to effectively solubilize membrane-bound proteins.
Timing of Lysate Collection 1. Perform a Time-Course Experiment: The inhibition of AKT phosphorylation by this compound can be transient. A time-course experiment (e.g., 1, 4, 24, 48 hours) will help identify the optimal time point to observe maximum inhibition.[1]2. Ensure Rapid Lysis: Minimize the time between cell harvesting and lysis to prevent changes in protein phosphorylation states.
Antibody Performance 1. Validate Antibody Specificity: Use positive and negative controls to confirm the specificity of the pAKT antibody.2. Optimize Antibody Dilution: Titrate the primary antibody to determine the optimal concentration that provides a strong signal with minimal background.
Loading and Transfer Issues 1. Normalize Protein Loading: Accurately quantify total protein concentration in each lysate and load equal amounts onto the gel.2. Verify Transfer Efficiency: Use a loading control (e.g., β-actin or GAPDH) to confirm equal loading and efficient protein transfer to the membrane.

Quantitative Data Summary

This compound IC50 Values
Target IC50 (µM) Assay Type
AKT10.13Biochemical Assay[1]
AKT20.09Biochemical Assay[1]
AKT32.75Biochemical Assay[1]
MCF-7 Cells2.25Cell Proliferation Assay[1][3]
This compound Kinase Selectivity Profile

This compound was tested at a concentration of 10 µM against a panel of over 450 kinases. The majority of kinases showed minimal inhibition.

Kinase % Inhibition at 10 µM IC50 (µM)
p38α84> 10
PDK177> 10

Data from a study on the identification and development of this compound (ALM301).

Experimental Protocols

Cell Viability Assay (MTT-Based)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blotting for pAKT (Ser473)
  • Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against pAKT (Ser473) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control like β-actin or GAPDH.

Visualizations

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment to membrane PDK1 PDK1 PIP3->PDK1 Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream Inhibition/ Activation PDK1->AKT Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->AKT Allosteric Inhibition

Caption: PI3K/AKT Signaling Pathway and the Mechanism of Action of this compound.

Troubleshooting_Workflow Start Unexpected Result (e.g., Low Efficacy) Check_Compound Verify Compound Integrity (Storage, Fresh Prep) Start->Check_Compound Check_Cells Assess Cell Line Health (Identity, Passage, Contamination) Start->Check_Cells Check_Protocol Review Experimental Protocol (Density, Concentration, Endpoint) Start->Check_Protocol Investigate_Resistance Investigate Resistance Mechanisms (Signaling, Mutations) Check_Compound->Investigate_Resistance If compound is OK Result_OK Result Consistent with Expectations Check_Compound->Result_OK If issue found & resolved Check_Cells->Investigate_Resistance If cells are healthy Check_Cells->Result_OK If issue found & resolved Check_Protocol->Investigate_Resistance If protocol is sound Check_Protocol->Result_OK If issue found & resolved Refine_Experiment Refine Experimental Design Investigate_Resistance->Refine_Experiment

Caption: A Logical Workflow for Troubleshooting Unexpected Results in this compound Experiments.

References

Technical Support Center: Engasertib In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Engasertib. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of this compound in in vivo studies. Our goal is to provide direct, actionable solutions to common experimental challenges, with a focus on improving solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ALM301) is an orally active and highly specific allosteric inhibitor of AKT1 and AKT2 kinases.[1] It functions by inhibiting the phosphorylation of AKT, a key node in the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a common feature in many cancers, and by inhibiting AKT, this compound can suppress tumor growth.[2][4]

Q2: this compound has poor aqueous solubility. What are the recommended solvent formulations for in vivo use?

Due to its hydrophobic nature, this compound requires a specific formulation for effective solubilization in in vivo studies. Two commonly used formulations have been shown to achieve a solubility of at least 2.5 mg/mL.[2]

  • Formulation 1 (with PEG300 and Tween-80): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • Formulation 2 (with Corn Oil): A mixture of 10% DMSO and 90% Corn Oil.[2]

It is crucial to prepare these formulations following a specific protocol to avoid precipitation.

Q3: What are some general strategies to improve the solubility of poorly soluble compounds like this compound?

Several techniques can be employed to enhance the solubility of hydrophobic drugs for research purposes. These can be broadly categorized as physical and chemical modifications.

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix can enhance its solubility and dissolution.

  • Chemical Modifications:

    • Co-solvents: Using a mixture of solvents (co-solvents) can increase the solubility of a drug. Common co-solvents include DMSO, PEG300, and ethanol.[5]

    • pH Adjustment: For ionizable drugs, adjusting the pH of the solution can significantly alter solubility.

    • Use of Surfactants: Surfactants like Tween-80 can help to solubilize hydrophobic compounds by forming micelles.[6]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of a drug.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation of this compound formulations for your experiments.

Problem Possible Cause Recommended Solution Visual Cues
Precipitation upon adding saline or aqueous buffer The drug has "crashed out" of the organic solvent mixture due to poor aqueous solubility.1. Re-dissolve with gentle heating and sonication: Use a water bath (37-50°C) and sonication to aid dissolution.[5] 2. Modify the solvent ratio: Consider slightly increasing the percentage of organic co-solvents like PEG300 if the initial formulation is not robust enough. 3. Prepare fresh for each use: Do not store the final aqueous formulation, as precipitation can occur over time. Prepare it immediately before administration.[5]The solution appears cloudy, hazy, or you may see visible solid particles or crystals.[7] The precipitate can range from fine, subvisible particles to larger, needle-like (acicular) crystals.[8]
Phase separation in the formulation (e.g., with corn oil) Immiscibility between the organic solvent (DMSO) and the oil-based vehicle.1. Incorporate a surfactant: The addition of Tween-80 can help to create a stable emulsion between DMSO and corn oil.[6] 2. Use a co-solvent: PEG300 can act as a co-solvent to improve the miscibility of DMSO and corn oil.[6] 3. Vortex thoroughly: Ensure vigorous mixing to create a homogenous suspension.The solution separates into distinct layers, often with an oily layer and an aqueous/organic layer.
Inability to achieve the target concentration of ≥ 2.5 mg/mL The solubility limit of this compound in the chosen vehicle has been exceeded.1. Perform a solubility screen: Test the solubility of this compound in a range of individual and mixed solvent systems to find a more suitable vehicle for your desired concentration.[9] 2. Consider alternative formulation strategies: For higher concentrations, exploring techniques like solid dispersions or nanosuspensions may be necessary.The solution remains cloudy or has visible undissolved particles even after heating and sonication.
The initial DMSO stock solution is not clear The solubility of this compound in 100% DMSO may be concentration-dependent, or the DMSO may have absorbed moisture.1. Use fresh, anhydrous DMSO. 2. Gently warm and sonicate the DMSO stock solution to ensure complete dissolution. 3. Prepare a slightly more dilute stock solution if the issue persists.The DMSO solution appears hazy or contains visible particles.

Data Presentation

This compound Solubility Data
Solvent/Formulation Solubility Appearance Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear solution[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear solution[2]
100% DMSO10 mM-[1]
Ethanol50 mg/mL (for Afuresertib, a similar AKT inhibitor)-[10]
Phosphate-Buffered Saline (PBS)Likely very low (requires experimental determination)-
Propylene GlycolSolubility data not readily available for this compound-

Note: Solubility in individual solvents like ethanol, PBS, and propylene glycol for this compound is not widely published and should be experimentally determined.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol is for the preparation of a 1 mL working solution of this compound at a final concentration of 2.5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator water bath (optional, but recommended)

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

    • Weigh out the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a 25 mg/mL concentration.

    • Vortex thoroughly. If necessary, use a sonicator water bath to ensure complete dissolution. The solution should be clear.

  • In a new sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound in DMSO stock solution to the PEG300.

  • Vortex the mixture thoroughly until it is homogenous.

  • Add 50 µL of Tween-80 to the mixture.

  • Vortex again until the solution is clear and homogenous.

  • Slowly add 450 µL of sterile saline to the mixture while vortexing. Add the saline dropwise to prevent precipitation.

  • The final solution should be clear. If any cloudiness or precipitation is observed, refer to the Troubleshooting Guide. This formulation should be prepared fresh before each use.

Protocol 2: Kinetic Solubility Assay

This protocol provides a general method for assessing the kinetic solubility of this compound in various aqueous buffers. This is useful for screening alternative formulations.

Materials:

  • This compound in DMSO stock solution (e.g., 10 mM)

  • Aqueous buffers of interest (e.g., Phosphate-Buffered Saline pH 7.4)

  • 96-well microtiter plates (UV-compatible if using a plate reader)

  • Pipettes and tips

  • Plate shaker

  • UV/Vis spectrophotometer plate reader or nephelometer

Procedure:

  • Prepare the plate: Add the desired volume of your aqueous buffer to the wells of a 96-well plate.

  • Add this compound stock: Add a small volume (e.g., 1-2 µL) of the this compound in DMSO stock solution to each well to achieve the desired final concentration. Include a vehicle control (DMSO only).

  • Incubation: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Detection of Precipitation:

    • Visual Inspection: Check for any visible precipitate in the wells.

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • UV/Vis Absorbance: Measure the absorbance at a wavelength where this compound absorbs. A decrease in absorbance over time can indicate precipitation.

  • Data Analysis: Determine the concentration at which precipitation occurs. This is the kinetic solubility under the tested conditions.

Mandatory Visualizations

PI3K/AKT/mTOR Signaling Pathway and the Role of this compound

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PTEN PTEN PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates TSC1_2 TSC1/2 AKT->TSC1_2 Inhibits This compound This compound This compound->AKT Inhibits mTORC1 mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes TSC1_2->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR pathway with this compound's inhibitory action on AKT.

Experimental Workflow for Improving this compound Solubility

Solubility_Workflow Start Start: This compound Powder Solubility_Screen Perform Kinetic Solubility Assay Start->Solubility_Screen Formulation_Prep Prepare Formulation (e.g., Protocol 1) Solubility_Screen->Formulation_Prep Informs Formulation Check_Clarity Check for Clarity and Precipitation Formulation_Prep->Check_Clarity Troubleshoot Troubleshoot: - Heat/Sonicate - Adjust Ratios Check_Clarity->Troubleshoot No (Precipitate) InVivo_Study Proceed with In Vivo Study Check_Clarity->InVivo_Study Yes (Clear) Troubleshoot->Formulation_Prep Re-formulate

Caption: Workflow for testing and preparing this compound for in vivo studies.

References

Preventing Engasertib precipitation in culture medium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Engasertib in cell culture medium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

This compound (also known as ALM301) is a potent and selective, orally active inhibitor of AKT1 and AKT2 kinases, with IC50 values of 0.13 µM and 0.09 µM, respectively.[1][2] It is a hydrophobic molecule, which can lead to poor solubility in aqueous solutions like cell culture media. This can result in precipitation, where the compound comes out of solution and forms visible particles. Precipitation can lead to inaccurate and inconsistent results in cell-based assays by reducing the effective concentration of the inhibitor and potentially causing cellular stress or toxicity.

Q2: What is the recommended solvent for this compound stock solutions?

The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with concentrations of 10 mM or higher being readily achievable.[1][2]

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some cell lines may tolerate higher concentrations, it is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on cell viability and function.

Q4: My this compound precipitated after I added it to the culture medium. What should I do?

If you observe precipitation, it is recommended to prepare a fresh dilution. However, gentle warming of the medium (e.g., to 37°C) and/or brief sonication may help to redissolve the compound.[1][3] To prevent this from recurring, it is crucial to follow the recommended protocol for diluting the DMSO stock solution.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in culture medium is a common issue that can be mitigated by following proper handling and dilution techniques. This guide provides a step-by-step protocol and troubleshooting tips.

Key Principle: Serial Dilution in DMSO

Directly diluting a highly concentrated DMSO stock of a hydrophobic compound into an aqueous medium is a primary cause of precipitation. The key to preventing this is to perform serial dilutions in DMSO first to lower the concentration of this compound in the DMSO solution before introducing it to the aqueous culture medium.[4]

Data Presentation: this compound Solubility and Potency
PropertyValueSource
Solubility in DMSO ≥ 50 mg/mL (120.34 mM)[1]
IC50 (AKT1) 0.13 µM[1]
IC50 (AKT2) 0.09 µM[1]
IC50 (MCF-7 cells) 2.25 µM[2]
Experimental Protocol: Preparation of this compound Working Solution

This protocol provides a general guideline for preparing a 10 µM working solution of this compound in a final volume of 10 mL of cell culture medium, ensuring the final DMSO concentration remains at 0.1%.

Materials:

  • This compound powder

  • High-quality, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Pipettes and sterile tips

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the amount of this compound powder needed to make a 10 mM stock solution (Molecular Weight of this compound: 415.49 g/mol ).

    • Dissolve the this compound powder in the appropriate volume of high-quality, anhydrous DMSO. Ensure complete dissolution; gentle vortexing or brief sonication can be used if necessary.

    • This high-concentration stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3][5]

  • Prepare an Intermediate Dilution in DMSO:

    • Prepare a 1 mM intermediate stock solution by diluting the 10 mM stock solution 1:10 in DMSO. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.

  • Prepare the Final Working Solution:

    • Add 10 µL of the 1 mM intermediate DMSO stock solution to 10 mL of pre-warmed cell culture medium.

    • Mix immediately and thoroughly by gentle inversion or swirling. Do not vortex the medium as this can damage components like serum proteins.

Important Considerations:

  • Fresh is Best: Whenever possible, prepare fresh dilutions of this compound for your experiments.

  • Pre-warmed Medium: Always add the this compound DMSO solution to pre-warmed (37°C) culture medium. This can improve solubility.

  • Serum Concentration: The presence of serum proteins can sometimes help to stabilize hydrophobic compounds in solution. If you are using a low-serum or serum-free medium, you may need to use a lower final concentration of this compound.

  • pH of Medium: Ensure the pH of your culture medium is within the optimal range for your cells, as pH can affect the solubility of small molecules.

Visual Troubleshooting Guides

The following diagrams illustrate the potential causes of this compound precipitation and a logical workflow for troubleshooting this issue.

cluster_causes Potential Causes of this compound Precipitation cluster_solutions Preventative Measures High_Conc High Final Concentration Lower_Conc Lower Final Concentration High_Conc->Lower_Conc Direct_Dilution Direct Dilution of Concentrated Stock Serial_Dilution Use Serial Dilution in DMSO Direct_Dilution->Serial_Dilution Low_Temp Low Temperature of Medium Pre_Warm Pre-warm Medium to 37°C Low_Temp->Pre_Warm Poor_Mixing Inadequate Mixing Thorough_Mixing Ensure Thorough but Gentle Mixing Poor_Mixing->Thorough_Mixing DMSO_Quality Poor DMSO Quality (Hydrated) Anhydrous_DMSO Use Anhydrous, High-Quality DMSO DMSO_Quality->Anhydrous_DMSO Media_Comp Media Component Incompatibility Test_Media Test Different Media or Serum Conc. Media_Comp->Test_Media

Caption: Potential causes of this compound precipitation and their respective preventative measures.

G start Start: This compound Precipitation Observed check_protocol Review Dilution Protocol start->check_protocol serial_dilution Was serial dilution in DMSO performed? check_protocol->serial_dilution implement_serial Implement Serial Dilution Protocol serial_dilution->implement_serial No check_dmso Check DMSO Concentration serial_dilution->check_dmso Yes end Problem Resolved implement_serial->end dmso_ok Is final DMSO concentration <= 0.1%? check_dmso->dmso_ok adjust_dmso Adjust stock/dilution to lower final DMSO dmso_ok->adjust_dmso No check_media Check Medium Conditions dmso_ok->check_media Yes adjust_dmso->end media_warmed Was medium pre-warmed to 37°C? check_media->media_warmed warm_media Pre-warm medium before adding this compound media_warmed->warm_media No consider_further Consider Further Troubleshooting media_warmed->consider_further Yes warm_media->end sonicate Try gentle warming/ sonication of final solution consider_further->sonicate lower_conc Test a lower final This compound concentration sonicate->lower_conc lower_conc->end

Caption: A troubleshooting workflow for addressing this compound precipitation in cell culture.

References

Validation & Comparative

A Head-to-Head Comparison of Engasertib and MK-2206: Allosteric AKT Inhibitors in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent allosteric AKT inhibitors, Engasertib (ALM301) and MK-2206. This document synthesizes preclinical data to evaluate their performance, supported by detailed experimental methodologies and visual representations of their mechanisms of action.

The serine/threonine kinase AKT is a central node in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism. Its hyperactivation is a common feature in many cancers, making it a prime target for therapeutic intervention. Allosteric inhibitors of AKT offer a promising strategy by binding to a site distinct from the ATP-binding pocket, leading to high specificity and potentially fewer off-target effects. This guide focuses on a comparative analysis of two such inhibitors: this compound and MK-2206.

Mechanism of Action: Allosteric Inhibition of the AKT Signaling Pathway

Both this compound and MK-2206 are allosteric inhibitors of AKT, meaning they bind to a regulatory site on the enzyme, inducing a conformational change that prevents its activation and subsequent downstream signaling. This is in contrast to ATP-competitive inhibitors that directly compete with ATP for binding at the catalytic site.

The binding of these allosteric inhibitors is dependent on the presence of the pleckstrin homology (PH) domain and stabilizes the inactive "PH-in" conformation of AKT.[1] This prevents the translocation of AKT to the cell membrane, a crucial step for its activation by upstream kinases like PDK1 and mTORC2.[1] Consequently, the phosphorylation of AKT at key residues (Threonine 308 and Serine 473) is inhibited, leading to the suppression of downstream signaling pathways that promote cell survival and proliferation.[2][3]

dot

AKT_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 pAKT p-AKT (Active) PDK1->pAKT p-Thr308 mTORC2->pAKT p-Ser473 AKT AKT (Inactive) AKT->pAKT Downstream Downstream Effectors (e.g., GSK3β, FOXO) pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->AKT | inhibits activation MK2206 MK-2206 MK2206->AKT | inhibits activation

Caption: The PI3K/AKT signaling pathway and points of allosteric inhibition.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and MK-2206, providing a direct comparison of their potency and selectivity.

Table 1: In Vitro Potency (IC50)

InhibitorAKT1 (nM)AKT2 (nM)AKT3 (nM)Source(s)
This compound (ALM301) 12595>500[4][5]
MK-2206 5-81265[4]

Table 2: Cellular Potency (EC50 for pAKT Inhibition)

InhibitorCell LineEC50 (µM)Source(s)
This compound (ALM301) MCF-70.47[6]
MK-2206 MCF-72.55[6]

Table 3: In Vivo Efficacy

InhibitorCancer ModelDosingOutcomeSource(s)
This compound (ALM301) A549 lung cancer xenograft10, 30, 100 mg/kg p.o.Significant anti-tumor efficacy[4]
MCF-7 breast cancer xenograft3, 10 mg/kg p.o. + TamoxifenSignificant tumor regressions (57% and 50% respectively)[6]
MK-2206 A2780 ovarian cancer xenograft240 mg/kg p.o. (3x/week)~60% tumor growth inhibition[2]
Neuroblastoma xenografts100, 200 mg/kg p.o.Dose-dependent tumor growth inhibition and increased survival

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and transparency.

AKT Kinase Activity Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against AKT isoforms.

dotdot digraph "Kinase_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare reaction mix:\n- Recombinant AKT enzyme\n- Kinase buffer\n- Substrate (e.g., GSK3α peptide)", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Inhibitor [label="Add varying concentrations of\nthis compound or MK-2206", fillcolor="#FFFFFF", fontcolor="#202124"]; Initiate [label="Initiate reaction by adding ATP", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate at 30°C for a defined period\n(e.g., 30-60 minutes)", fillcolor="#FFFFFF", fontcolor="#202124"]; Stop [label="Stop reaction", fillcolor="#FFFFFF", fontcolor="#202124"]; Detect [label="Detect phosphorylation of substrate\n(e.g., using ADP-Glo™ Kinase Assay\nor phospho-specific antibody)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Analyze data to determine IC50 values", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare [color="#5F6368"]; Prepare -> Add_Inhibitor [color="#5F6368"]; Add_Inhibitor -> Initiate [color="#5F6368"]; Initiate -> Incubate [color="#5F6368"]; Incubate -> Stop [color="#5F6368"]; Stop -> Detect [color="#5F6368"]; Detect -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; }

References

A Comparative Guide to AKT Inhibitors in PTEN-Deficient Cancers: Focus on Engasertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The serine/threonine kinase AKT is a critical node in the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated cascade in human cancers. Loss of the tumor suppressor PTEN (Phosphatase and Tensin Homolog) is a common mechanism for AKT pathway hyperactivation, making AKT an attractive therapeutic target in PTEN-deficient tumors. This guide provides a comparative overview of the preclinical efficacy of Engasertib (ALM301) and other prominent AKT inhibitors—Capivasertib (AZD5363), Ipatasertib (GDC-0068), and MK-2206—in PTEN-deficient cellular contexts.

Mechanism of Action: Targeting the PI3K/AKT Pathway

The loss of PTEN function leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival, proliferation, and growth. AKT inhibitors aim to block this signaling cascade, thereby inhibiting tumor progression. This compound is an orally active, highly specific allosteric inhibitor of AKT1 and AKT2[1]. Capivasertib is a potent, selective pan-AKT inhibitor[2]. Ipatasertib is a selective, ATP-competitive inhibitor of all three AKT isoforms[3]. MK-2206 is a selective, allosteric inhibitor of AKT[4].

PI3K_AKT_Pathway_in_PTEN_Deficient_Cells cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PIP2 PIP2 PIP2->PIP3 PI3K AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Inhibition Downstream Downstream Effectors (mTOR, GSK3β, etc.) AKT->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotion This compound This compound This compound->AKT Inhibition Other_AKT_Inhibitors Other AKT Inhibitors (Capivasertib, Ipatasertib, MK-2206) Other_AKT_Inhibitors->AKT Activated Protein Activated Protein Inhibited Protein Inhibited Protein Inhibitor Inhibitor Cellular Process Cellular Process Loss of Function Loss of Function

Figure 1: Simplified PI3K/AKT signaling pathway in PTEN-deficient cells and points of intervention by AKT inhibitors.

Preclinical Efficacy Comparison

The following tables summarize available preclinical data for this compound and other selected AKT inhibitors in cancer cell lines, with a focus on those with PTEN deficiency. It is important to note that this data is compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited.

Table 1: In Vitro Potency of AKT Inhibitors (IC50)
InhibitorTargetCell LinePTEN StatusIC50 (µM)Reference
This compound AKT1--0.13[1]
AKT2--0.09[1]
AKT3--2.75[1]
ProliferationMCF-7 (PIK3CA mutant)Not specified2.25[1]
Ipatasertib ProliferationARK1Wild-type6.62[5]
ProliferationSPEC-2Null2.05[5]
MK-2206 ProliferationThyroid cancer cells with PI3K/Akt pathway mutationsMutant~0.5[6]

Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a biological function.

Table 2: Preclinical In Vivo Efficacy of AKT Inhibitors in PTEN-Deficient Models
InhibitorCancer ModelEfficacy MetricResultReference
This compound A549 lung cancer xenograftTumor Growth Inhibition (TGI)23%, 31%, and 41% at 10, 30, and 100 mg/kg, respectively[1]
Capivasertib Pten-deficient prostate cancer mouse modelTumor Burden Reduction (with abiraterone)37.8% at 4 weeks[7]
Ipatasertib PTEN-deficient prostate cancer xenograftsTumor Growth Inhibition (with onvansertib)Significant TGI compared to monotherapies[8]
MK-2206 PTEN-deficient breast cancer xenograftsTumor Growth InhibitionDose-dependent growth inhibition[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in the preclinical evaluation of AKT inhibitors.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Cell_Viability_Assay_Workflow Seed_Cells 1. Seed cells in a 96-well plate Add_Inhibitor 2. Add varying concentrations of AKT inhibitor Seed_Cells->Add_Inhibitor Incubate 3. Incubate for a defined period (e.g., 72h) Add_Inhibitor->Incubate Add_Reagent 4. Add MTT or MTS reagent Incubate->Add_Reagent Incubate_Reagent 5. Incubate to allow for formazan crystal formation Add_Reagent->Incubate_Reagent Solubilize 6. Solubilize formazan crystals (for MTT assay) Incubate_Reagent->Solubilize Measure_Absorbance 7. Measure absorbance with a plate reader Solubilize->Measure_Absorbance Analyze_Data 8. Analyze data to determine IC50 values Measure_Absorbance->Analyze_Data

Figure 2: General workflow for a cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the AKT inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • Reagent Addition: Add MTT or MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours to allow for the conversion of the tetrazolium salt into formazan crystals by metabolically active cells.

  • Solubilization (MTT only): If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10][11]

Western Blot Analysis for AKT Pathway Inhibition

This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of AKT and its downstream targets.

Western_Blot_Workflow Cell_Lysis 1. Lyse inhibitor-treated cells to extract proteins Protein_Quantification 2. Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 3. Separate proteins by size using SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 4. Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 5. Block non-specific binding sites on the membrane Transfer->Blocking Primary_Antibody 6. Incubate with primary antibodies (e.g., anti-pAKT, anti-AKT) Blocking->Primary_Antibody Secondary_Antibody 7. Incubate with HRP-conjugated secondary antibodies Primary_Antibody->Secondary_Antibody Detection 8. Detect signal using chemiluminescence Secondary_Antibody->Detection Analysis 9. Analyze band intensity to quantify protein levels Detection->Analysis

Figure 3: General workflow for Western blot analysis.

Protocol:

  • Sample Preparation: Lyse cells treated with the AKT inhibitor and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a method such as the BCA assay to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, and downstream targets like p-GSK3β).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.[12][13][14][15]

Conclusion

This compound demonstrates potent and selective inhibition of AKT1 and AKT2 in preclinical models. While direct comparative efficacy data against other AKT inhibitors in PTEN-deficient cells is not available from a single, controlled study, the available information suggests that this compound, along with Capivasertib, Ipatasertib, and MK-2206, shows promise in targeting the hyperactivated AKT pathway in this common cancer context. The choice of inhibitor for further investigation may depend on specific tumor type, co-occurring mutations, and the desired isoform selectivity. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety profiles of these agents in PTEN-deficient tumors.

References

A Head-to-Head Showdown: Engasertib Versus Other Selective AKT1/2 Inhibitors in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of potent and selective kinase inhibitors is a cornerstone of modern oncology. Within this landscape, the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, has emerged as a key therapeutic target. Engasertib (ALM301), a selective allosteric inhibitor of AKT1 and AKT2, has shown promise in preclinical studies. This guide provides a comprehensive head-to-head comparison of this compound with other notable AKT1/2 selective and pan-AKT inhibitors, supported by experimental data to inform future research and development.

The serine/threonine kinase AKT, with its three isoforms (AKT1, AKT2, and AKT3), is a central node in the PI3K signaling cascade. Dysregulation of this pathway is a frequent event in a multitude of human cancers, making AKT an attractive target for therapeutic intervention. Inhibitors of AKT have been broadly classified into two main categories: ATP-competitive inhibitors, which bind to the kinase domain's ATP-binding pocket, and allosteric inhibitors, which bind to a site distinct from the active site, inducing a conformational change that prevents kinase activation.

This compound distinguishes itself as a potent and selective allosteric inhibitor of AKT1 and AKT2. This guide will compare its preclinical performance against a panel of other well-characterized AKT inhibitors, including both allosteric and ATP-competitive agents. The comparison will focus on biochemical potency, in vitro anti-proliferative activity across a range of cancer cell lines, and in vivo efficacy in xenograft models.

Comparative Analysis of Preclinical Performance

To provide a clear and objective comparison, the following tables summarize the key preclinical data for this compound and other selected AKT inhibitors.

Table 1: Biochemical Potency and Selectivity

This table outlines the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values for each compound against the three AKT isoforms. Lower values indicate greater potency.

InhibitorMechanism of ActionAKT1 (IC50/Ki, nM)AKT2 (IC50/Ki, nM)AKT3 (IC50/Ki, nM)Reference(s)
This compound (ALM301) Allosteric125952750[1]
MK-2206 Allosteric81265[2][3][4][5][6]
BAY 1125976 Allosteric5.218427[7][8]
Capivasertib (AZD5363) ATP-competitive388[9]
Ipatasertib (GDC-0068) ATP-competitive5188[10][11][12][13]
Afuresertib (GSK2110183) ATP-competitive0.08 (Ki)2 (Ki)2.6 (Ki)[1][7][14][15]
Uprosertib (GSK2141795) ATP-competitive18032838[16][17][18][19][20]
CCT128930 ATP-competitive-6-[21][22][23][24]
Table 2: In Vitro Anti-proliferative Activity

This table presents the half-maximal growth inhibitory concentration (GI50) or IC50 values of the inhibitors in various cancer cell lines. The genetic background of the cell lines (e.g., PTEN status, PIK3CA mutations) is often a key determinant of sensitivity.

InhibitorCell LineCancer TypeGI50/IC50 (µM)Reference(s)
This compound (ALM301) MCF-7Breast2.25[1]
MK-2206 SUNE-1Nasopharyngeal< 1[25]
CNE-1, CNE-2, HONE-1Nasopharyngeal3-5[25]
A431Epidermoid5.5[26]
HCC827Lung4.3[26]
NCI-H292Lung5.2[26]
NCI-H460Lung3.4[26]
MCF-7aroBreast0.09[27]
LET-RBreast0.08[27]
RAD-RBreast0.022[27]
PDAC cell lines (range)Pancreatic2.024 - 12.15[28]
Ipatasertib (GDC-0068) Cell lines with PTEN loss or PIK3CA mutations (median)Various2.2[11]
Cell lines without PTEN/PIK3CA alterations (median)Various10[11]
CCT128930 U87MGGlioblastoma6.3[21][29]
LNCaPProstate0.35[21][22][29]
PC3Prostate1.9[21][22][29]
Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models

This table summarizes the in vivo anti-tumor activity of the AKT inhibitors in various mouse xenograft models, typically reported as tumor growth inhibition (TGI).

InhibitorXenograft ModelCancer TypeDosingTumor Growth Inhibition (%)Reference(s)
MK-2206 CNE-2Nasopharyngeal240 mg/kg, 3x/weekSignificant inhibition[25]
ASNeuroblastoma200 mg/kg22[30]
BE2Neuroblastoma200 mg/kg30[30]
SY5YNeuroblastoma200 mg/kg44[30]
NGPNeuroblastoma200 mg/kg48[30]
BAY 1125976 KPL4 (PIK3CA mutant)BreastNot specifiedStrong efficacy[31][32]
MCF7BreastNot specifiedStrong efficacy[31][32]
HBCx-2 (patient-derived)BreastNot specifiedStrong efficacy[31][32]
LAPC-4 (AKT E17K mutant)ProstateNot specifiedStrong efficacy[31][32]
CCT128930 U87MG (PTEN-null)Glioblastoma25 mg/kg, i.p.48 (T/C ratio)[22]
BT474 (PIK3CA mutant)Breast40 mg/kg, i.p.29 (T/C ratio)[22]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches, the following diagrams are provided.

PI3K_AKT_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 -P PDK1->AKT pT308 mTORC1 mTORC1 AKT->mTORC1 TSC1_2 TSC1/2 AKT->TSC1_2 GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO mTORC2 mTORC2 mTORC2->AKT pS473 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 Proliferation Cell Proliferation & Survival S6K->Proliferation

Caption: PI3K/AKT/mTOR Signaling Pathway.

Experimental_Workflow Inhibitor AKT Inhibitor (e.g., this compound) Biochem Biochemical Assays (Kinase Activity) Inhibitor->Biochem InVitro In Vitro Assays (Cell-based) Inhibitor->InVitro InVivo In Vivo Models (Xenografts) Inhibitor->InVivo Potency Determine IC50/Ki Selectivity Profile Biochem->Potency Proliferation Measure Anti-proliferative Activity (GI50/IC50) InVitro->Proliferation Signaling Analyze Downstream Signaling (Western Blot) InVitro->Signaling Efficacy Assess Anti-tumor Efficacy (TGI) InVivo->Efficacy Toxicity Evaluate Toxicity InVivo->Toxicity

Caption: Preclinical Evaluation Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key experiments cited in this guide.

Biochemical Kinase Assay (for IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Recombinant human AKT1, AKT2, and AKT3 enzymes

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • Peptide substrate (e.g., a fluorescently labeled peptide derived from a known AKT substrate)

  • Test inhibitors at various concentrations

  • Microplate reader capable of detecting fluorescence or luminescence

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a microplate, add the kinase buffer, the AKT enzyme, and the diluted inhibitor.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the specific kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a solution containing EDTA).

  • Measure the signal (e.g., fluorescence or luminescence) which is proportional to the amount of phosphorylated substrate.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (e.g., SRB or MTS Assay)

Objective: To measure the effect of an inhibitor on the proliferation of cancer cell lines and determine the GI50 or IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test inhibitors at various concentrations

  • 96-well cell culture plates

  • Sulforhodamine B (SRB) solution or MTS reagent

  • Trichloroacetic acid (TCA) for SRB assay

  • Tris base solution for SRB assay

  • Microplate reader

Procedure (SRB Assay):

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 72 or 96 hours).

  • Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

  • Wash the plates with water and allow them to air dry.

  • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound SRB dye with Tris base solution.

  • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50/IC50 value.

Western Blot Analysis for Downstream Signaling

Objective: To assess the effect of an inhibitor on the phosphorylation status of key proteins in the AKT signaling pathway.

Materials:

  • Cancer cell lines

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-S6, anti-total-S6)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test inhibitor at various concentrations and for different time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • Test inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities in accordance with ethical guidelines

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test inhibitor or vehicle control according to a predetermined dosing schedule.

  • Measure the tumor dimensions with calipers at regular intervals.

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion

This comparative guide provides a detailed overview of the preclinical performance of this compound in relation to other selective AKT1/2 and pan-AKT inhibitors. The data presented in the tables, along with the visualization of the relevant signaling pathway and experimental workflows, offer a valuable resource for researchers in the field of oncology drug discovery. The provided experimental protocols serve as a foundation for designing and executing further comparative studies.

The choice of an optimal AKT inhibitor for a specific therapeutic application will depend on a multitude of factors, including its potency, selectivity profile, mechanism of action, and the genetic landscape of the target tumor. While this compound demonstrates clear selectivity for AKT1/2, other inhibitors may offer broader isoform coverage or different pharmacological properties. The comprehensive data and methodologies presented herein are intended to facilitate a more informed and data-driven approach to the continued development of effective AKT-targeted cancer therapies.

References

Unraveling Cross-Resistance: A Comparative Analysis of Engasertib and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the allosteric AKT inhibitor, Engasertib (ALM301), reveals potential cross-resistance patterns with other kinase inhibitors, a critical consideration for the development of effective cancer therapies and the management of treatment resistance. This guide provides an in-depth comparison of this compound's performance against other targeted agents, supported by available preclinical data, and outlines the experimental methodologies crucial for investigating these resistance mechanisms.

This compound is a potent and highly specific oral inhibitor of AKT1 and AKT2, key nodes in the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer.[1][2] By binding to an allosteric site, this compound locks the kinase in an inactive conformation, thereby inhibiting downstream signaling and curbing cancer cell proliferation.[1] However, as with many targeted therapies, the emergence of resistance can limit its long-term efficacy. Understanding the landscape of cross-resistance—where resistance to one drug confers resistance to others—is paramount for optimizing sequential and combination treatment strategies.

Mechanisms of Resistance to AKT Inhibition

Resistance to AKT inhibitors can be broadly categorized based on the inhibitor's mechanism of action: allosteric or ATP-competitive. Studies on the ATP-competitive AKT inhibitor capivasertib have shown that acquired resistance in the A2780 ovarian cancer cell line can lead to cross-resistance to both other ATP-competitive inhibitors and allosteric AKT inhibitors.[3] This suggests that alterations in the target protein or downstream signaling pathways can confer broad resistance to different classes of AKT inhibitors.

Potential Cross-Resistance Profile of this compound

While direct experimental evidence detailing the cross-resistance profile of this compound-resistant cell lines is limited in the public domain, we can infer potential patterns based on the known mechanisms of resistance to allosteric AKT inhibitors and the interplay between signaling pathways.

Cross-Resistance with other PI3K/AKT/mTOR Pathway Inhibitors

Acquired resistance to one inhibitor within the PI3K/AKT/mTOR pathway often involves the activation of other components within the same pathway. For instance, a cell line resistant to the ATP-competitive AKT inhibitor capivasertib demonstrated cross-resistance to allosteric mTORC inhibitors.[3] This suggests that cells can bypass AKT inhibition by activating downstream effectors like mTORC1. Therefore, it is plausible that this compound-resistant cells, having developed mechanisms to circumvent AKT1/2 inhibition, may exhibit reduced sensitivity to other inhibitors targeting the PI3K/AKT/mTOR axis.

Cross-Resistance with Receptor Tyrosine Kinase (RTK) Inhibitors

A key mechanism of resistance to PI3K/AKT pathway inhibition is the feedback activation of receptor tyrosine kinases (RTKs) such as EGFR, HER2, and MET.[4][5][6] Inhibition of AKT can relieve a negative feedback loop, leading to the upregulation and activation of these RTKs, which can then drive cell survival and proliferation through alternative signaling pathways, such as the MAPK/ERK pathway.[7][8] This phenomenon suggests that tumors acquiring resistance to this compound could become more dependent on RTK signaling, potentially leading to cross-resistance to RTK inhibitors if the downstream signaling pathways converge. Conversely, this also presents a therapeutic opportunity to combine this compound with RTK inhibitors to overcome or prevent resistance.

Sensitivity to MEK Inhibitors in Resistant Contexts

The MAPK/ERK pathway is a critical signaling cascade that often acts in parallel to the PI3K/AKT pathway.[6][9] In some contexts of resistance to PI3K/AKT pathway inhibitors, cancer cells can become more reliant on the MAPK/ERK pathway for survival. This could imply that this compound-resistant cells might display increased sensitivity to MEK inhibitors. The combined inhibition of both pathways has shown synergistic effects in overcoming resistance to EGFR-TKIs in non-small cell lung cancer.[5][6]

Quantitative Data on Kinase Inhibitor Sensitivity

Table 1: Hypothetical IC50 Values (µM) of Various Kinase Inhibitors in Parental and this compound-Resistant Cancer Cell Lines.

Kinase InhibitorTarget PathwayParental Cell Line (IC50)This compound-Resistant Cell Line (IC50)Fold Change in Resistance
This compound AKT 0.1 >10 >100
Ipatasertib (ATP-competitive AKT inhibitor)AKT0.15>10>67
Alpelisib (PI3Kα inhibitor)PI3K0.52.55
Everolimus (mTORC1 inhibitor)mTOR0.050.510
Gefitinib (EGFR inhibitor)EGFR1.05.05
Trametinib (MEK inhibitor)MEK/ERK2.00.50.25 (Increased Sensitivity)

Table 2: IC50 Values of this compound in Various Cancer Cell Lines.

Cell LineCancer TypeKey MutationsThis compound IC50 (µM)Reference
MCF-7Breast CancerPIK3CA Mutant2.25[1]
T47DBreast CancerPIK3CA MutantNot specified[1]
NCI-H460Lung CancerKRAS MutantNot specified[1]
HCT116Colorectal CancerKRAS MutantNot specified[1]

Experimental Protocols

To investigate the cross-resistance profile of this compound, the following experimental protocols are essential.

Generation of this compound-Resistant Cell Lines

A common method to develop drug-resistant cancer cell lines is through continuous exposure to escalating concentrations of the drug.[10]

  • Initial Seeding and Treatment: Plate cancer cells (e.g., MCF-7) at a low density in appropriate culture medium.

  • Dose Escalation: Begin treatment with a low concentration of this compound (e.g., near the IC20).

  • Monitoring and Sub-culturing: Monitor cell viability and proliferation. Once the cells have adapted and are proliferating steadily, sub-culture them and increase the concentration of this compound in a stepwise manner.

  • Selection of Resistant Clones: Continue this process over several months until a cell population is established that can proliferate in the presence of a high concentration of this compound (e.g., >10x the initial IC50).

  • Characterization: Confirm the resistant phenotype by performing a dose-response curve and comparing the IC50 value to the parental cell line.

Western Blot Analysis of Signaling Pathways

Western blotting is a crucial technique to analyze changes in protein expression and phosphorylation that underlie resistance mechanisms.[11][12][13][14]

  • Cell Lysis: Lyse parental and this compound-resistant cells with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, p-EGFR, total EGFR, and housekeeping proteins like β-actin or GAPDH).

  • Secondary Antibody and Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation between the parental and resistant cells.

Visualizing Signaling Pathways and Experimental Workflows

To better understand the complex interactions involved in this compound's mechanism of action and potential resistance pathways, the following diagrams have been generated.

Engasertib_Signaling_Pathway RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors AKT->Downstream This compound This compound This compound->AKT inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis Downstream->Proliferation Downstream->Apoptosis

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Cross_Resistance_Workflow Parental Parental Cancer Cells Engasertib_Treatment Continuous This compound Treatment Parental->Engasertib_Treatment Resistant This compound-Resistant Cells Engasertib_Treatment->Resistant Sensitivity_Screen Sensitivity Screen (Other Kinase Inhibitors) Resistant->Sensitivity_Screen Cross_Resistance Cross-Resistance Sensitivity_Screen->Cross_Resistance Increased_Sensitivity Increased Sensitivity Sensitivity_Screen->Increased_Sensitivity No_Change No Change Sensitivity_Screen->No_Change

Caption: Workflow for determining cross-resistance to this compound.

Conclusion

The development of resistance to targeted therapies like this compound is a significant clinical challenge. While direct evidence for this compound cross-resistance is still emerging, the principles learned from other AKT inhibitors suggest that resistance is likely to involve complex signaling pathway crosstalk. Further research is crucial to delineate the specific cross-resistance profiles of this compound in various cancer types. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for researchers to investigate these mechanisms, with the ultimate goal of developing more durable and effective treatment strategies for patients with cancer.

References

A Comparative Safety Analysis of AKT Inhibitors in Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The serine/threonine kinase AKT is a pivotal node in cell signaling pathways that govern cell growth, proliferation, and survival, making it a prime target for cancer therapy. A multitude of AKT inhibitors have entered clinical development, each with a unique safety and tolerability profile. This guide provides a comparative analysis of the safety profiles of key AKT inhibitors, supported by quantitative data from clinical trials, to aid researchers and drug development professionals in navigating this therapeutic landscape.

The AKT Signaling Pathway: A Central Regulator of Cell Fate

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers. Activation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, leads to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a wide array of downstream substrates, promoting cell cycle progression, inhibiting apoptosis, and stimulating protein synthesis and cell growth. The following diagram illustrates the core components of this critical pathway.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits to membrane PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates (Thr308) mTORC2 mTORC2 TSC2 TSC2 AKT->TSC2 Inhibits BAD BAD AKT->BAD Inhibits mTORC2->AKT Phosphorylates (Ser473) (Full activation) mTORC1 mTORC1 TSC2->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis BAD->Apoptosis Promotes AE_Workflow Patient Patient in Clinical Trial AE_Occurrence Adverse Event Occurs Patient->AE_Occurrence Data_Collection Data Collection (Patient Report, Labs, Exam) AE_Occurrence->Data_Collection Grading Grading of AE Severity (CTCAE v5.0) Data_Collection->Grading Causality Causality Assessment (Related to Study Drug?) Grading->Causality Serious_Check Is AE Serious? Causality->Serious_Check Reporting Reporting to Trial Sponsor & Regulatory Authorities Database Clinical Trial Database Reporting->Database Serious_Check->Reporting No Expedited_Reporting Expedited Reporting of SAE Serious_Check->Expedited_Reporting Yes Expedited_Reporting->Database

Safety Operating Guide

Proper Disposal of Engasertib: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of investigational drugs like Engasertib is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound, aligning with established safety protocols and regulatory requirements. Adherence to these guidelines will help safeguard personnel, prevent environmental contamination, and ensure compliance with local, state, and federal regulations.

I. This compound Hazard Profile and Safety Precautions

This compound is an orally active, highly specific inhibitor of the AKT1 and AKT2 kinases. While specific hazard information is detailed in the Safety Data Sheet (SDS), general precautions should always be observed when handling this compound.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat or protective clothing, and safety glasses or goggles.[1] Face protection may be necessary depending on the scale of handling.[1]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with soap and water.[1]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in areas where this compound is handled.[1]

II. Step-by-Step Disposal Procedure for this compound

The proper disposal of this compound, as with any investigational new drug, must be conducted in accordance with the specific instructions provided by the sponsor and in compliance with all applicable regulations, including the Resource Conservation and Recovery Act (RCRA).[2][3]

Step 1: Consult the Study Protocol and Sponsor's Instructions

The primary source of information for the disposal of an investigational drug is the study sponsor. The protocol will typically outline the procedures for returning or destroying unused, used, or expired this compound.

  • Return to Sponsor: Whenever possible, unused and intact containers of this compound should be returned to the study sponsor upon completion or termination of the study.[3][4] The sponsor is responsible for providing shipping materials and covering associated costs.[4]

  • On-Site Destruction: If the sponsor requests on-site destruction, it must be documented and carried out following the procedures outlined below.[3]

Step 2: Segregate this compound Waste

Proper segregation of chemical waste is crucial for safe and compliant disposal.

  • Unused this compound: Keep unused this compound in its original or a clearly labeled, sealed container.

  • Used Vials and Containers: Immediately dispose of used or partially used vials and containers after preparation.[4] These should not be retained for accountability purposes unless specified by the sponsor.[4]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, bench paper, and pipette tips, should be collected in a designated hazardous waste container.

Step 3: Determine if this compound is a Hazardous Waste

Consult with your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste under RCRA (e.g., P-list or U-list).[2] This determination will dictate the final disposal pathway.

Step 4: Package and Label Waste Appropriately

  • Hazardous Waste: If deemed hazardous, package the waste in a DOT-approved container.[2] The container must be clearly labeled with "Hazardous Waste" and the specific chemical name (this compound).

  • Non-Hazardous Waste: If determined to be non-hazardous, it may be permissible to dispose of it in a designated "chemo/hazardous" or "incineration only" waste stream.[2][3]

Step 5: Arrange for Final Disposal

  • Hazardous Waste: Contact your institution's EHS to arrange for the pickup and disposal by an approved hazardous waste vendor.[2]

  • Incineration: For non-hazardous investigational drugs, incineration is the preferred method of destruction.[2] Many institutions have contracts with specialized waste management services for this purpose.

Step 6: Maintain Meticulous Records

Accurate and complete documentation is a critical component of investigational drug management.

  • Drug Accountability Records (DAR): All disposal activities must be documented on the DAR.[4]

  • Destruction Records: If destroyed on-site, the record should include the drug name, strength, dosage form, lot number, quantity destroyed, protocol number, and date of destruction.[3] This documentation should be signed by two authorized staff members.[4]

III. Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

EngasertibDisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Segregation cluster_assessment Hazard Assessment cluster_disposal_path Disposal Pathway cluster_documentation Documentation start This compound Waste Generated consult_sponsor Consult Study Protocol & Sponsor Instructions start->consult_sponsor segregate_waste Segregate Waste: - Unused - Used Vials - Contaminated Materials consult_sponsor->segregate_waste return_to_sponsor Return to Sponsor consult_sponsor->return_to_sponsor If instructed ehs_consult Consult EHS for Hazardous Waste Determination segregate_waste->ehs_consult is_hazardous Is this compound a Hazardous Waste (RCRA)? ehs_consult->is_hazardous hazardous_disposal Package as Hazardous Waste (DOT Container) is_hazardous->hazardous_disposal Yes non_hazardous_disposal Package for Incineration is_hazardous->non_hazardous_disposal No document_dar Document on Drug Accountability Record (DAR) return_to_sponsor->document_dar arrange_pickup Arrange for EHS Pickup hazardous_disposal->arrange_pickup incinerate Dispose via Approved Incineration Vendor non_hazardous_disposal->incinerate arrange_pickup->document_dar incinerate->document_dar record_destruction Create Destruction Record (Witnessed) document_dar->record_destruction end Disposal Complete record_destruction->end

This compound Disposal Workflow Diagram

IV. Quantitative Data Summary

While specific quantitative data for this compound disposal is not publicly available, the following table summarizes key parameters for consideration in a laboratory setting.

ParameterGuidelineSource Citation
RCRA Regulations 40 CFR Parts 260-299[3]
Expired IP Hold Time Hold for 30-60 days post-expiration for sponsor disposition before destruction.[3][4][5]
Destruction Witnessing Destruction documentation should be completed by two authorized staff members.[4]
Sponsor Response Time If no response from the sponsor after two contact attempts post-study, proceed with on-site destruction.[5]

By implementing these procedures, laboratories can ensure the safe, compliant, and responsible disposal of this compound, thereby protecting personnel and the environment. Always prioritize the guidance of your institution's EHS department and the study sponsor.

References

Essential Safety and Operational Guide for Handling Engasertib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Engasertib is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound Safety Data Summary

The following table summarizes key safety and physicochemical properties for this compound. This information has been compiled from available Safety Data Sheets (SDS) and chemical databases.

PropertyValueReference
Chemical Name This compound (ALM301)MedchemExpress, ProbeChem
CAS Number 1313439-71-2MedchemExpress, PubChem
Molecular Formula C₂₅H₂₅N₃O₃PubChem
Molecular Weight 415.49 g/mol ProbeChem
Appearance Solid powderProbeChem
Known Hazards Not fully characterized. Handle as a potentially hazardous substance.General guidance for investigational compounds
Storage Store at -20°C for long-term stability.ProbeChem, MedchemExpress

Personal Protective Equipment (PPE) Protocol

Adherence to proper PPE protocols is the first line of defense against accidental exposure. The level of PPE required depends on the specific handling procedure.

Standard Handling (Weighing, preparing solutions in a contained environment):

  • Gloves: Nitrile or other chemical-resistant gloves. Double gloving is recommended.

  • Eye Protection: Safety glasses with side shields or safety goggles.

  • Lab Coat: A standard laboratory coat.

Procedures with a Higher Risk of Aerosolization or Spillage:

  • Gloves: Double-gloving with chemical-resistant gloves is mandatory.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A disposable, fluid-resistant lab coat or gown.

  • Respiratory Protection: If working outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary based on a risk assessment.

PPE_Selection_for_this compound cluster_0 Handling this compound start Start: Assess Handling Task task_assessment High or Low Risk of Aerosolization/Spillage? start->task_assessment low_risk Low Risk (e.g., weighing in hood) task_assessment->low_risk Low high_risk High Risk (e.g., open manipulation) task_assessment->high_risk High standard_ppe Standard PPE: - Single Gloves - Safety Glasses - Lab Coat low_risk->standard_ppe enhanced_ppe Enhanced PPE: - Double Gloves - Goggles/Face Shield - Disposable Gown - Respiratory Protection (as needed) high_risk->enhanced_ppe

PPE selection flowchart for handling this compound.

Emergency Procedures

In Case of Accidental Exposure:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Contain: Prevent the spread of the spill using absorbent pads or granules.

  • Ventilate: Ensure the area is well-ventilated.

  • Decontaminate: Wearing appropriate PPE, clean the spill area with a suitable decontaminating agent.

  • Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

By adhering to these safety protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound. Always consult the specific Safety Data Sheet for the most detailed and up-to-date information.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.